molecular formula C12H16N3O3PS B13436747 Triazophos-D5

Triazophos-D5

Cat. No.: B13436747
M. Wt: 318.35 g/mol
InChI Key: AMFGTOFWMRQMEM-CFEWMVNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazophos-D5, with the CAS number 1773496-62-0, is a deuterium-labeled stable isotope of the organophosphorus pesticide Triazophos. It is specifically designed for use as an internal standard in analytical chemistry, helping to ensure accurate quantification and reliable data in complex sample matrices. This compound is primarily used in high-performance liquid chromatography (HPLC) methods for the precise detection and analysis of pesticide residues . Its application is crucial in environmental monitoring and food safety research, where it aids in the quantification of its non-labeled counterpart, Triazophos, down to low concentrations . The deuterium atoms are incorporated into the molecular structure (C12H11D5N3O3PS), resulting in a defined molecular weight of 318.34 g/mol, which is distinct from the non-labeled compound and ideal for mass spectrometric detection . Researchers value this compound for developing sensitive methods, such as Surface-Enhanced Raman Spectroscopy (SERS), to detect organophosphorus pesticides like triazophos at trace levels . For safe handling and storage, it is recommended to keep the product at 4°C . This product is designated "For Research Use Only" and is strictly intended for laboratory analysis. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N3O3PS

Molecular Weight

318.35 g/mol

IUPAC Name

diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D

InChI Key

AMFGTOFWMRQMEM-CFEWMVNUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=NC(=N2)OP(=S)(OCC)OCC)[2H])[2H]

Canonical SMILES

CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Triazophos-D5: Chemical Structure, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triazophos-D5, a deuterated isotopologue of the organophosphate insecticide Triazophos. This document details its chemical structure, physicochemical properties, and mechanism of action as an acetylcholinesterase inhibitor. Furthermore, it outlines detailed experimental protocols for its analysis and a proposed synthetic pathway. The information is intended to serve as a valuable resource for researchers and professionals engaged in pesticide analysis, environmental science, and toxicology.

Chemical Identity and Physicochemical Properties

This compound is a stable isotope-labeled version of Triazophos, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis of Triazophos in various matrices by mass spectrometry.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Analyte Name Triazophos D5 (Phenyl D5)
CAS Number 1773496-62-0
Molecular Formula C₁₂H₁₁D₅N₃O₃PS
Molecular Weight 318.34 g/mol
IUPAC Name diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ⁵-phosphane
SMILES [2H]c1c([2H])c([2H])c(c([2H])c1[2H])n2cnc(OP(=S)(OCC)OCC)n2
InChI InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D
Unlabeled CAS No. 24017-47-8

Table 2: Physicochemical Properties of Triazophos (and this compound)*

PropertyValueReference(s)
Appearance Pale yellow to yellowish-brown oily liquid[1][2]
Melting Point 0-5 °C[1][2]
Boiling Point Decomposes at temperatures above 140 °C[3]
Density 1.247 - 1.25 g/cm³ at 20 °C
Vapor Pressure 2.9 x 10⁻⁶ mm Hg at 30 °C
Water Solubility 30-40 mg/L at 20 °C
Solubility in Organic Solvents (at 20 °C) Readily soluble in acetone, dichloromethane, methanol, isopropanol, and ethyl acetate (>500 g/L); n-hexane (11.1 g/L)
logP (Octanol-Water Partition Coefficient) 3.34 - 3.55
pKa (Predicted) -0.15 ± 0.50

*Physicochemical properties are for the unlabeled Triazophos, as isotopic labeling with deuterium is not expected to significantly alter these values.

Mechanism of Action: Acetylcholinesterase Inhibition

Triazophos, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

The organophosphate group of Triazophos is a potent electrophile that reacts with the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a range of neurotoxic effects, including tremors, convulsions, paralysis, and ultimately, death.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Neuron_1 Presynaptic Neuron ACh Acetylcholine (ACh) Neuron_1->ACh Release Neuron_2 Postsynaptic Neuron ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds ACh->ACh_Receptor Excessive Binding (Hyperstimulation) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor->Neuron_2 Signal Transmission Choline Choline Acetic_Acid Acetic Acid Inactive_AChE Inactive Phosphorylated AChE Triazophos This compound Triazophos->AChE Inhibits

Figure 1. Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Synthesis of this compound (Proposed Route)

Step 1: Synthesis of 1-Phenyl-d5-3-hydroxy-1H-1,2,4-triazole

This precursor can be synthesized from deuterated aniline (aniline-d5) and ethyl carbamate, followed by cyclization.

  • Reaction of Aniline-d5 with Phosgene: Aniline-d5 is reacted with phosgene to form phenyl-d5 isocyanate.

  • Formation of Hydrazine Carboxamide: The resulting isocyanate is then reacted with hydrazine to form 1-(phenyl-d5)semicarbazide.

  • Cyclization: The semicarbazide undergoes cyclization in the presence of a suitable reagent, such as formamide or by heating, to yield 1-phenyl-d5-1H-1,2,4-triazol-3(2H)-one. Tautomerization will lead to the desired 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

The final step involves the reaction of the deuterated triazole with diethoxythiophosphoryl chloride.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole in a suitable aprotic solvent such as acetone or acetonitrile.

  • Base Addition: Add a stoichiometric amount of a base, such as triethylamine or potassium carbonate, to the solution to deprotonate the hydroxyl group of the triazole.

  • Phosphorylation: Cool the reaction mixture in an ice bath and slowly add diethoxythiophosphoryl chloride dropwise while maintaining the temperature below 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC). Filter the reaction mixture to remove the salt byproduct. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Synthesis_Workflow Aniline_d5 Aniline-d5 Phenyl_d5_isocyanate Phenyl-d5 isocyanate Aniline_d5->Phenyl_d5_isocyanate + Phosgene Phosgene Phosgene Semicarbazide 1-(Phenyl-d5)semicarbazide Phenyl_d5_isocyanate->Semicarbazide + Hydrazine Hydrazine Hydrazine Cyclization Cyclization Semicarbazide->Cyclization Triazolone_d5 1-Phenyl-d5-1H-1,2,4-triazol-3(2H)-one Cyclization->Triazolone_d5 Reaction Phosphorylation Triazolone_d5->Reaction in Aprotic Solvent Diethoxy_chloride Diethoxythiophosphoryl chloride Diethoxy_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Triazophos_D5 This compound Reaction->Triazophos_D5

Figure 2. Proposed Synthetic Workflow for this compound.
Analytical Method: Quantification of Triazophos in Agricultural Products by LC-MS/MS

This protocol describes a general method for the extraction and quantification of Triazophos from a fruit or vegetable matrix using this compound as an internal standard.

3.2.1. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile.

  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Triazophos: Monitor at least two transitions (e.g., precursor ion m/z 314.1 -> product ions).

      • This compound: Monitor the corresponding transition (e.g., precursor ion m/z 319.1 -> product ions).

    • Quantification: The concentration of Triazophos is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

Analytical_Workflow Sample Homogenized Sample (10g) Spike Spike with this compound Sample->Spike Extraction Acetonitrile Extraction + QuEChERS Salts Spike->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter LCMSMS LC-MS/MS Analysis Filter->LCMSMS

Figure 3. Analytical Workflow for Triazophos Quantification.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Triazophos residues in various environmental and biological samples. This guide has provided a detailed summary of its chemical and physical properties, its mechanism of action as an acetylcholinesterase inhibitor, and practical experimental protocols for its synthesis and analytical application. The information presented herein is intended to support researchers in their efforts to monitor and understand the environmental fate and toxicological impact of this organophosphate pesticide.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Triazophos-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Triazophos-D5, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Triazophos in various matrices. This document outlines the synthetic pathways, detailed experimental protocols, and data presentation to support researchers in the fields of analytical chemistry, environmental science, and toxicology.

Introduction

Triazophos is a broad-spectrum insecticide and nematicide widely used in agriculture. Due to its potential toxicity and environmental persistence, monitoring its residue levels is of paramount importance. Stable isotope-labeled internal standards, such as this compound, are essential for precise and accurate quantification using mass spectrometry-based methods. The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass shift, enabling reliable differentiation from the unlabeled analyte.

This guide details a plausible and robust synthetic route for this compound, starting from commercially available deuterated precursors. The synthesis involves three main stages:

  • Preparation of Deuterated 1-Phenyl-1H-1,2,4-triazol-3-ol (Intermediate A-D5): This involves the synthesis of the deuterated triazole heterocyclic core.

  • Synthesis of O,O-diethyl phosphorochloridothioate (Intermediate B): This is the phosphorylating agent required for the final coupling step.

  • Coupling of Intermediates to Yield this compound: The final step involves the reaction between the deuterated triazole and the phosphorylating agent.

Synthesis of this compound

The overall synthetic scheme for this compound is presented below. The key strategic consideration is the introduction of the deuterium atoms at an early and efficient stage of the synthesis.

Synthesis_Workflow cluster_precursor1 Synthesis of Intermediate A-D5 cluster_precursor2 Synthesis of Intermediate B cluster_final_product Final Synthesis Aniline_D5 Aniline-D5 Phenylhydrazine_D5 Phenylhydrazine-D5 Aniline_D5->Phenylhydrazine_D5 1. Diazotization 2. Reduction Semicarbazide_D5 Phenyl-D5-semicarbazide Phenylhydrazine_D5->Semicarbazide_D5 Urea, Formic Acid Triazolol_D5 1-Phenyl-D5-1H-1,2,4-triazol-3-ol (Intermediate A-D5) Semicarbazide_D5->Triazolol_D5 Cyclization Triazophos_D5 This compound Triazolol_D5->Triazophos_D5 P2S5 Phosphorus Pentasulfide DEPTA O,O-diethyl dithiophosphoric acid P2S5->DEPTA EtOH Ethanol EtOH->DEPTA DEPCT O,O-diethyl phosphorochloridothioate (Intermediate B) DEPTA->DEPCT Chlorination DEPCT->Triazophos_D5 Coupling (Base, Solvent) Triazophos_D5_Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Aniline_D5 Aniline-D5 Intermediate_A_D5 1-Phenyl-D5-1H-1,2,4-triazol-3-ol Aniline_D5->Intermediate_A_D5 Multi-step Synthesis P2S5_EtOH Phosphorus Pentasulfide Ethanol Intermediate_B O,O-diethyl phosphorochloridothioate P2S5_EtOH->Intermediate_B Two-step Synthesis Triazophos_D5 This compound Intermediate_A_D5->Triazophos_D5 Intermediate_B->Triazophos_D5 Coupling Reaction

Triazophos-D5: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical parameters detailed in a Certificate of Analysis (CoA) for the deuterated organophosphate insecticide, Triazophos-D5. Understanding the purity, identity, and isotopic enrichment of this analytical standard is paramount for its effective use in research and drug development, particularly in metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based quantification.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for a high-purity reference material like this compound provides a comprehensive summary of its chemical and physical properties. The following tables represent typical data found on a CoA for this compound.

Table 1: General Information and Physical Properties

ParameterSpecification
Compound Name This compound (phenyl-D5)
CAS Number 1773496-62-0
Molecular Formula C₁₂H₁₁D₅N₃O₃PS
Molecular Weight 318.34 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in most organic solvents (e.g., acetonitrile, methanol, dichloromethane)
Storage Condition -20°C in a tightly sealed container, protected from light

Table 2: Purity and Isotopic Enrichment

ParameterMethodResultUncertainty
Chemical Purity ¹H-NMR≥98.0%± 0.5%
Isotopic Purity (D5) HRMS≥99.0 atom % D± 0.2%
Isotopic Distribution HRMSD5 > 99%, D4 < 1%, D0-D3 not detectedN/A

Experimental Protocols

The accurate characterization of this compound requires robust analytical methodologies to confirm its identity, and determine its chemical and isotopic purity.

Identity Confirmation

The structural integrity of this compound is confirmed using a combination of spectroscopic techniques.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The absence of proton signals in the phenyl region of the spectrum confirms the successful deuteration of the phenyl ring. The remaining proton signals corresponding to the ethyl groups are verified against the spectrum of a non-deuterated Triazophos reference standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to the theoretical mass of the D5 isotopologue.

Chemical Purity Determination

The chemical purity is a measure of the percentage of the target compound in the material, excluding isotopic variations and residual solvents.

  • Method: Quantitative ¹H-NMR (qNMR) spectroscopy is a primary method for determining chemical purity.

  • Protocol:

    • An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a certified internal standard of known purity and concentration (e.g., maleic anhydride).

    • The ¹H-NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all relevant signals.

    • The purity of this compound is calculated by comparing the integral of a characteristic proton signal from the analyte (e.g., the methylene protons of the ethyl groups) to the integral of a known signal from the internal standard.

Isotopic Purity and Enrichment Analysis

Isotopic purity and enrichment are critical parameters for a deuterated standard, ensuring its utility as an internal standard.

  • Method: High-Resolution Mass Spectrometry (HRMS) is the primary technique for this analysis.

  • Protocol:

    • A dilute solution of this compound is prepared in a suitable solvent.

    • The solution is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography.

    • A high-resolution mass spectrum is acquired in the region of the molecular ion.

    • The relative intensities of the ion corresponding to the fully deuterated (D5) species and any less-deuterated species (D0 to D4) are measured.

    • The isotopic purity is calculated as the percentage of the D5 species relative to the sum of all isotopologue species.

Workflow for Certification of a Reference Material

The following diagram illustrates the general workflow for the certification of a chemical reference material like this compound, from synthesis to the final Certificate of Analysis.

Certification_Workflow Workflow for Chemical Reference Material Certification cluster_0 Production cluster_1 Quality Control & Analysis cluster_2 Certification & Documentation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Chemical Purity (qNMR) Identity->Purity Isotopic Isotopic Enrichment (HRMS) Purity->Isotopic Data_Review Data Review and Uncertainty Calculation Isotopic->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA

Caption: General workflow for the certification of a chemical reference material.

This technical guide provides a foundational understanding of the critical quality attributes of this compound as a certified reference material. For specific applications, users should always refer to the Certificate of Analysis provided by the manufacturer for detailed specifications and handling instructions.

Stability of Triazophos-D5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability of the deuterated organophosphate insecticide, Triazophos-D5, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other analytical applications where its stability in solution is critical.

Disclaimer: Specific quantitative stability data for this compound in organic solvents is not extensively available in peer-reviewed literature. The information presented herein is largely based on data for its non-deuterated analogue, Triazophos, under the reasonable assumption that the deuterium labeling on the phenyl ring does not significantly alter its chemical stability in organic solvents. This guide emphasizes general stability considerations for organophosphates and outlines best practices for handling and storing this compound solutions.

Introduction to this compound

Triazophos is a broad-spectrum organophosphate insecticide and acaricide.[1] Its deuterated isotopologue, this compound, is commonly used as an internal standard in analytical chemistry for the quantification of Triazophos residues in various matrices. Accurate quantification relies on the stability of the internal standard in the solvent used for sample preparation and analysis. Degradation of this compound can lead to inaccurate analytical results.

Chemical Structure:

  • Triazophos: O,O-diethyl O-1-phenyl-1H-1,2,4-triazol-3-yl phosphorothioate

  • This compound: O,O-diethyl O-1-(phenyl-d5)-1H-1,2,4-triazol-3-yl phosphorothioate

The deuterium labeling is on the phenyl ring, a site not directly involved in the most common degradation pathways of organophosphates, which typically involve the phosphate ester bonds.

Solubility of Triazophos in Organic Solvents

The solubility of a compound is a primary indicator of its suitability for use with a particular solvent. High solubility is generally desired for preparing stock solutions and analytical standards. Triazophos is readily soluble in most common organic solvents.[1][2]

Organic SolventSolubility (g/L at 20°C)Reference
Acetone>500[3]
Dichloromethane>500[3]
Methanol>500
Isopropanol>500
Ethyl Acetate>500
Toluene>500
n-Hexane11.1

Stability of Triazophos in Organic Solvents

One study investigating the stability of 89 pesticides in six organic solvents (methanol, ethanol, 2-propanol, ethyl acetate, n-hexane, and acetone) found that most of the tested pesticides were stable during storage for 6 hours at room temperature in the dark. While Triazophos was included in the study, it was not listed among the unstable compounds, suggesting it exhibits good short-term stability in these common laboratory solvents under these conditions.

Organophosphates, in general, are susceptible to hydrolysis. While this is a primary concern in aqueous solutions, the presence of water as a contaminant in organic solvents can promote degradation. Protic solvents, such as alcohols (methanol, ethanol), may also participate in solvolysis reactions, although this is generally slower than hydrolysis. Aprotic solvents, such as acetone, ethyl acetate, dichloromethane, and hexane, are generally considered better choices for the long-term storage of organophosphate standards, provided they are of high purity and are stored under anhydrous conditions.

Factors Influencing Stability:

Several factors can influence the stability of this compound in organic solvents:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For every 10°C rise in temperature, the chemical reaction rate can double.

  • Light: Photodegradation can occur, especially if the compound is exposed to UV light. Solutions should be stored in amber vials or in the dark.

  • pH (in case of water contamination): Triazophos is hydrolyzed by aqueous acids and alkalis. The presence of acidic or basic impurities in the solvent or on the glassware can catalyze degradation.

  • Solvent Purity: The presence of impurities, particularly water, can significantly impact stability. High-purity, analytical grade solvents are recommended.

The following diagram illustrates the key factors that can affect the stability of a pesticide like this compound in an organic solvent.

G Factors Affecting this compound Stability in Organic Solvents stability This compound Stability temp Temperature temp->stability light Light (UV) light->stability solvent Solvent Properties solvent->stability impurities Impurities impurities->stability storage Storage Conditions storage->stability G Workflow for this compound Stability Study start Start prep_stock Prepare Stock Solution (e.g., 1000 µg/mL) start->prep_stock prep_samples Prepare Stability Samples (e.g., 10 µg/mL) prep_stock->prep_samples storage Store Samples at Different Conditions (e.g., 25°C, 4°C, -20°C) prep_samples->storage t0_analysis T0 Analysis (Initial Concentration) prep_samples->t0_analysis timepoint_analysis Time Point Analysis (e.g., weekly, monthly) storage->timepoint_analysis data_eval Data Evaluation (% Remaining) t0_analysis->data_eval timepoint_analysis->data_eval end End data_eval->end G Potential Degradation Pathway of Triazophos triazophos Triazophos hydrolysis Hydrolysis (presence of H2O) triazophos->hydrolysis product1 1-phenyl-1H-1,2,4-triazol-3-ol hydrolysis->product1 product2 O,O-diethyl phosphorothioic acid hydrolysis->product2

References

Degradation Pathways of Triazophos and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazophos, an organophosphorus pesticide, is extensively used in agriculture to control a wide range of insect pests. However, its persistence in the environment and the potential toxicity of its degradation products are of significant concern. Understanding the degradation pathways of Triazophos and the biological activities of its metabolites is crucial for environmental risk assessment and the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the microbial and photochemical degradation of Triazophos, detailing the metabolic pathways, quantitative degradation data, and experimental methodologies.

Degradation Pathways of Triazophos

Triazophos undergoes degradation in the environment through various mechanisms, primarily microbial degradation, photochemical degradation, and hydrolysis. These processes lead to the formation of several intermediate metabolites, which may possess their own toxicological properties.

Microbial Degradation

Microorganisms play a crucial role in the detoxification of Triazophos in soil and water. Several bacterial strains have been identified that can utilize Triazophos as a source of carbon and/or nitrogen, breaking it down into less complex molecules.

A key initial step in the microbial degradation of Triazophos is the hydrolysis of the P-O ester bond, leading to the formation of 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) and O,O-diethyl phosphorothioic acid.[1][2][3][4] Subsequently, the triazole ring of PHT is cleaved. For instance, the bacterium Diaphorobacter sp. TPD-1 further degrades PHT into (E)-1-formyl-2-phenyldiazene, which is then transformed into 2-phenylhydrazinecarboxylic acid and finally decarboxylated to phenylhydrazine.[2] Bacterial strains such as Pseudomonas kilonensis have also been shown to effectively degrade Triazophos, producing a variety of unique metabolites. Another bacterial strain, Klebsiella sp. E6, can utilize Triazophos as a sole nitrogen source, mineralizing PHT in the process.

dot

Microbial_Degradation_of_Triazophos cluster_bacteria Mediated by Bacteria (e.g., Diaphorobacter sp., Pseudomonas kilonensis, Klebsiella sp.) Triazophos Triazophos PHT 1-phenyl-3-hydroxy- 1,2,4-triazole (PHT) Triazophos->PHT Hydrolysis DETP O,O-diethyl phosphorothioic acid Triazophos->DETP Hydrolysis Metabolite1 (E)-1-formyl-2-phenyldiazene PHT->Metabolite1 Ring Cleavage Metabolite2 2-phenylhydrazinecarboxylic acid Metabolite1->Metabolite2 Metabolite3 Phenylhydrazine Metabolite2->Metabolite3 Decarboxylation

Caption: Microbial degradation pathway of Triazophos.

Photochemical Degradation (Photo-Fenton)

The photo-Fenton process, an advanced oxidation process, has been shown to be effective in degrading Triazophos in aqueous solutions. This method utilizes Fenton's reagent (Fe²⁺ and H₂O₂) in the presence of UV or solar light to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.

The degradation of Triazophos via the photo-Fenton process follows first-order kinetics. The reaction leads to the formation of several degradation products, including O,O-diethyl phosphorothioic acid, monoethyl phosphorothioic acid, phosphorothioic acid, 1-phenyl-3-hydroxy-1,2,4-triazole (PHT), and phenylsemicarbazine.

dot

Photo_Fenton_Degradation_of_Triazophos cluster_reagents Photo-Fenton Process (Fe²⁺/H₂O₂/UV or Solar Light) Triazophos Triazophos Intermediates Intermediate Products Triazophos->Intermediates •OH attack Metabolite1 O,O-diethyl phosphorothioic acid Intermediates->Metabolite1 Metabolite2 Monoethyl phosphorothioic acid Intermediates->Metabolite2 Metabolite3 Phosphorothioic acid Intermediates->Metabolite3 PHT 1-phenyl-3-hydroxy- 1,2,4-triazole (PHT) Intermediates->PHT Metabolite4 Phenylsemicarbazine Intermediates->Metabolite4 Mineralization CO2 + H2O + inorganic ions Metabolite1->Mineralization Metabolite2->Mineralization Metabolite3->Mineralization PHT->Mineralization Metabolite4->Mineralization

Caption: Photo-Fenton degradation pathway of Triazophos.

Quantitative Data on Triazophos Degradation

The efficiency and rate of Triazophos degradation are influenced by various environmental factors. The following tables summarize key quantitative data from different degradation studies.

Table 1: Half-life of Triazophos under Various Conditions

Degradation MethodMatrixConditionsHalf-life (t½)Reference(s)
Microbial Degradation Soil-7.93 days
Wheat Plants-5.22 days
Photo-Fenton Aqueous SolutionUV-Fenton, 30°C, 1.0 x 10⁵ Lx27.3 min
Aqueous SolutionUV-Fenton, 30°C, 2.0 x 10⁵ Lx9.1 min
Aqueous SolutionSolar-Fenton, 35°C, 1.0 - 1.2 x 10⁵ Lx11.2 min

Table 2: Microbial Degradation Efficiency of Triazophos

Bacterial StrainInitial ConcentrationTimeDegradation EfficiencyReference(s)
Diaphorobacter sp. TPD-150 mg/L24 h100%
Pseudomonas kilonensis-9 days88.4 - 95.8% (in M-9 broth)
Pseudomonas kilonensis-9 days99.9% (in soil slurry)

Experimental Protocols

Microbial Degradation of Triazophos by Diaphorobacter sp. TPD-1

This protocol describes the steps for studying the microbial degradation of Triazophos using an isolated bacterial strain.

dot

Microbial_Degradation_Workflow cluster_protocol Experimental Workflow for Microbial Degradation A 1. Isolation & Culture: Isolate and culture Diaphorobacter sp. TPD-1 in a suitable growth medium. B 2. Inoculation: Inoculate a mineral salt medium (MSM) containing a known concentration of Triazophos (e.g., 50 mg/L) with the bacterial culture. A->B C 3. Incubation: Incubate the cultures under controlled conditions (e.g., 30°C, shaking). B->C D 4. Sampling: Collect aliquots of the culture at regular time intervals. C->D E 5. Sample Preparation: Extract Triazophos and its metabolites from the collected samples using a suitable solvent (e.g., dichloromethane). D->E F 6. Analysis: Analyze the extracted samples using HPLC or GC-MS to determine the concentrations of Triazophos and its metabolites. E->F G 7. Data Analysis: Calculate degradation rates and half-life. F->G

Caption: Workflow for microbial degradation analysis.

Detailed Steps:

  • Bacterial Strain and Culture Conditions: Diaphorobacter sp. TPD-1 is cultured in a mineral salt medium (MSM) with Triazophos as the sole carbon source. The culture is incubated at 30°C on a rotary shaker.

  • Degradation Experiment: A defined concentration of Triazophos (e.g., 50 mg/L) is added to the MSM. The medium is then inoculated with the bacterial culture. A control experiment with sterilized bacterial cells is run in parallel.

  • Sampling and Extraction: Aliquots of the culture are withdrawn at different time points (e.g., 0, 4, 8, 12, 24 hours). The samples are centrifuged, and the supernatant is extracted with an equal volume of dichloromethane.

  • Analytical Method: The concentrations of Triazophos and its metabolites in the extracts are determined by High-Performance Liquid Chromatography (HPLC) with a UV detector. Metabolite identification can be confirmed using tandem mass spectrometry (MS/MS).

Photo-Fenton Degradation of Triazophos

This protocol outlines the procedure for the photo-Fenton degradation of Triazophos in an aqueous solution.

dot

Photo_Fenton_Workflow cluster_protocol Experimental Workflow for Photo-Fenton Degradation A 1. Solution Preparation: Prepare an aqueous solution of Triazophos at a known concentration. B 2. pH Adjustment: Adjust the pH of the solution to the optimal value (e.g., pH 3.0) using H₂SO₄. A->B C 3. Reagent Addition: Add Fenton's reagent (FeSO₄ and H₂O₂) at optimal concentrations (e.g., 0.3 mmol/L FeSO₄, 50 mmol/L H₂O₂). B->C D 4. Irradiation: Expose the solution to a UV lamp or solar light under constant stirring. C->D E 5. Sampling: Collect samples at various time intervals. D->E F 6. Quenching & Extraction: Quench the reaction (e.g., with methanol) and extract the analytes. E->F G 7. Analysis: Analyze the samples using GC-MS to identify and quantify Triazophos and its degradation products. F->G

Caption: Workflow for photo-Fenton degradation analysis.

Detailed Steps:

  • Reaction Setup: The experiments are conducted in a photoreactor. An aqueous solution of Triazophos is prepared.

  • Optimal Conditions: The pH of the solution is adjusted to 3.0. Ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂) are added to achieve optimal concentrations of 0.3 mmol/L and 50 mmol/L, respectively.

  • Photoreaction: The solution is irradiated with a UV lamp or exposed to sunlight while being stirred continuously.

  • Sample Analysis: Samples are collected at different time points. The degradation of Triazophos is monitored, and the degradation products are identified using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., with trimethylsilyl).

Signaling Pathways and Metabolite Effects

The toxic effects of Triazophos and its metabolites are not only due to direct enzymatic inhibition but also through the disruption of cellular signaling pathways.

Triazophos has been identified as a potential endocrine disruptor, particularly affecting the hypothalamus-pituitary-adrenal (HPA) axis. Exposure to Triazophos can lead to a significant reduction in serum levels of adrenocorticotropic hormone (ACTH) and corticosterone.

The metabolites of Triazophos, such as PHT, may also contribute to endocrine disruption. In silico studies using molecular docking suggest that Triazophos and its metabolites can interact with various hormone receptors and enzymes involved in hormone biosynthesis, potentially disrupting endocrine functions.

Furthermore, organophosphorus compounds, in general, are known to induce oxidative stress and can modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK signaling cascade is crucial for regulating various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway can lead to adverse cellular outcomes. While direct experimental evidence linking specific Triazophos metabolites to the MAPK or PI3K/Akt/mTOR pathways is still emerging, the structural similarities of metabolites like PHT to other bioactive triazole compounds suggest a potential for such interactions.

dot

Signaling_Pathway_Effects cluster_endocrine Endocrine Disruption cluster_cellular Cellular Stress & Signaling Triazophos Triazophos & Metabolites (e.g., PHT) HPA_Axis Hypothalamus-Pituitary-Adrenal (HPA) Axis Triazophos->HPA_Axis Inhibition Hormone_Receptors Hormone Receptors & Biosynthesis Enzymes Triazophos->Hormone_Receptors Interaction Oxidative_Stress Oxidative Stress Triazophos->Oxidative_Stress Induction MAPK_Pathway MAPK Signaling Pathway (Potential Modulation) Triazophos->MAPK_Pathway Modulation (Hypothesized)

Caption: Potential effects on signaling pathways.

Conclusion

The degradation of Triazophos is a complex process involving multiple pathways and resulting in a variety of metabolites. Both microbial and photochemical methods have demonstrated high efficiency in breaking down this pesticide. The primary metabolite, 1-phenyl-3-hydroxy-1,2,4-triazole (PHT), is a key intermediate in most degradation routes. While significant progress has been made in elucidating these degradation pathways, further research is needed to fully understand the toxicological profiles of all intermediate metabolites and their specific impacts on cellular signaling pathways. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations in this critical area of environmental science and toxicology.

References

Toxicological Profile of Triazophos for Risk Assessment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazophos, an organophosphate pesticide, exerts its primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This guide provides a comprehensive overview of the toxicological profile of Triazophos, synthesizing data from acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key toxicity studies, based on internationally recognized guidelines, are provided to aid in study design and interpretation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the molecular mechanisms and testing methodologies.

Physicochemical Properties and Formulations

Triazophos (IUPAC name: O,O-diethyl O-1-phenyl-1H-1,2,4-triazol-3-yl phosphorothioate) is a broad-spectrum insecticide and acaricide. It is a yellow-brown oily liquid with a molecular formula of C₁₂H₁₆N₃O₃PS. Due to its chemical nature, it is susceptible to hydrolysis, and its stability is influenced by pH and temperature. It is formulated in various concentrations, most commonly as an emulsifiable concentrate (EC).

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral administration in rats, Triazophos is rapidly absorbed and extensively metabolized. The majority of the administered dose is excreted in the urine (approximately 76-83%) and feces (approximately 18-21%) within 48 hours.[1] The primary metabolic pathway involves the hydrolytic cleavage of the phosphate ester bond. Tissue distribution studies indicate low potential for bioaccumulation.[1]

Acute Toxicity

Triazophos exhibits high acute toxicity via the oral route. The acute oral LD50 values vary across species, with rodents being more sensitive than dogs.[1] Clinical signs of acute toxicity are consistent with cholinergic overstimulation and include tremors, salivation, lacrimation, and respiratory distress.[1]

Table 1: Acute Toxicity of Triazophos

SpeciesSexRoute of AdministrationLD50 (mg/kg bw)Reference
RatMale & FemaleOral26 - 82[1]
MouseMale & FemaleOral26 - 82
Guinea PigMale & FemaleOral26 - 82
DogMaleOral> 800
DogFemaleOral~ 500
RatMaleDermal> 2000
RatFemaleDermal1000
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with free access to food and water, except for a brief fasting period before dosing.

  • Dose Levels: A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure:

    • A group of three fasted animals is dosed with the starting dose.

    • Survival or death is observed within a specified period (typically 24-48 hours).

    • If mortality is observed, the next group of three animals is dosed at a lower fixed dose.

    • If no mortality is observed, the next group of three animals is dosed at a higher fixed dose.

    • This process is continued until the dose causing mortality is identified or no mortality is observed at the highest dose.

  • Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 is determined based on the dose at which mortality occurs.

OECD_423_Workflow start Start select_start_dose Select Starting Dose (5, 50, 300, or 2000 mg/kg) start->select_start_dose dose_3_animals Dose 3 Animals select_start_dose->dose_3_animals observe_48h Observe for 48h dose_3_animals->observe_48h mortality Mortality? observe_48h->mortality no_mortality No Mortality mortality->no_mortality 0 one_mortality 1 Mortality mortality->one_mortality 1 two_or_three_mortality 2 or 3 Mortalities mortality->two_or_three_mortality 2 or 3 dose_higher Dose 3 Animals at Higher Dose no_mortality->dose_higher dose_same Dose 3 Animals at Same Dose one_mortality->dose_same dose_lower Dose 3 Animals at Lower Dose two_or_three_mortality->dose_lower stop_testing_lower Stop Testing (Classify at lower dose) end End stop_testing_lower->end dose_higher->observe_48h stop_testing_higher Stop Testing (Classify at higher dose) dose_higher->stop_testing_higher Mortality observed dose_same->observe_48h dose_same->stop_testing_higher Mortality observed dose_lower->observe_48h dose_lower->stop_testing_lower No mortality stop_testing_higher->end

OECD 423 Experimental Workflow

Sub-chronic and Chronic Toxicity

Repeated dose studies in rodents have been conducted to evaluate the long-term effects of Triazophos. The primary effect observed is the inhibition of cholinesterase activity.

Table 2: Sub-chronic and Chronic Toxicity of Triazophos

SpeciesDurationRouteNOAEL (mg/kg bw/day)Effects Observed at Higher DosesReference
Rat90 daysOral (diet)0.5Inhibition of plasma and erythrocyte cholinesterase
Rat2 yearsOral (diet)0.17 (3 ppm)Inhibition of brain acetylcholinesterase, hyperplasia of the exocrine pancreas
Mouse2 yearsOral (diet)4.5 (30 ppm)Inhibition of brain acetylcholinesterase, slightly increased mortality
Dog13 weeksOral (diet)0.01Inhibition of erythrocyte cholinesterase
Dog52 weeksOral (diet)0.012 (0.4 ppm)Inhibition of erythrocyte cholinesterase, persistent diarrhea at higher doses
Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the toxic effects of a substance following repeated oral administration for 90 days.

  • Test Animals: Young, healthy rats are used. Both sexes are required (at least 10 males and 10 females per group).

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality.

  • Administration: The test substance is administered daily, typically via the diet, drinking water, or gavage.

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at interim periods) for analysis of various parameters.

    • Ophthalmology: Examinations are performed before the start of the study and at termination.

  • Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically.

  • Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Genotoxicity and Carcinogenicity

Triazophos has been evaluated for its genotoxic and carcinogenic potential in a variety of assays.

Table 3: Genotoxicity and Carcinogenicity of Triazophos

TestSystemResultReference
Ames TestSalmonella typhimuriumGenerally reported as non-mutagenic in several studies. However, some studies on formulations containing Triazophos have shown mixed results.
In vivo Micronucleus AssayMouse bone marrowGenerally reported as negative.
CarcinogenicityRat (2-year dietary)No carcinogenic potential observed.
CarcinogenicityMouse (2-year dietary)No carcinogenic potential observed.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Procedure:

    • The tester strains are exposed to the test substance at various concentrations.

    • The bacteria are then plated on a minimal agar medium lacking the required amino acid.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of Triazophos are crucial for risk assessment.

Table 4: Reproductive and Developmental Toxicity of Triazophos

SpeciesStudy TypeNOAEL (mg/kg bw/day)Effects Observed at Higher DosesReference
RatTwo-Generation ReproductionData not readily available in the provided search results. Standard studies would assess effects on fertility, gestation, and offspring viability.-
RabbitDevelopmental Toxicity (Teratogenicity)Data not readily available in the provided search results. Standard studies would assess maternal toxicity and fetal abnormalities.-
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

  • Test Animals: Pregnant female rats or rabbits are used.

  • Dosing Period: The test substance is administered daily during the period of major organogenesis.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not severe toxicity or death.

  • Observations:

    • Maternal: Clinical signs, body weight, and food consumption are monitored throughout the study.

    • Fetal: Near term, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Endpoints: The NOAELs for maternal toxicity and developmental toxicity are determined.

Neurotoxicity

The primary mechanism of Triazophos neurotoxicity is the inhibition of acetylcholinesterase. It can also induce delayed neurotoxicity.

Table 5: Neurotoxicity of Triazophos

EndpointSpeciesKey FindingsReference
Acetylcholinesterase InhibitionRatTime- and brain region-dependent inhibition of AChE.
Delayed PolyneuropathyHenTriazophos can induce delayed neurotoxicity, characterized by ataxia and paralysis, following acute exposure.
Experimental Protocol: Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure (OECD 418)

This study is specifically designed to assess the potential of organophosphorus compounds to cause delayed neurotoxicity.

  • Test Animals: Adult domestic hens, which are particularly sensitive to this toxic effect, are used.

  • Procedure: A single high dose of the test substance is administered orally. The animals are observed for 21 days for clinical signs of delayed neurotoxicity, such as ataxia and paralysis.

  • Biochemical Assessment: Neuropathy target esterase (NTE) activity in the brain and spinal cord is measured, as its inhibition is a key biochemical marker for the initiation of delayed polyneuropathy.

  • Histopathology: At the end of the observation period, nerve tissues (spinal cord and peripheral nerves) are examined microscopically for axonal degeneration and demyelination.

  • Endpoint: The study determines whether the substance has the potential to cause delayed neurotoxicity.

Mechanisms of Action and Signaling Pathways

Acetylcholinesterase Inhibition

The primary mechanism of action of Triazophos is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). By phosphorylating the serine hydroxyl group at the active site of AChE, Triazophos prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh at cholinergic synapses, resulting in continuous stimulation of muscarinic and nicotinic receptors, which manifests as the clinical signs of cholinergic toxicity.

AChE_Inhibition Triazophos Triazophos AChE Acetylcholinesterase (AChE) Triazophos->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Blockage of hydrolysis leads to ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by Cholinergic_Receptors Muscarinic & Nicotinic Receptors ACh_Accumulation->Cholinergic_Receptors Binds to Overstimulation Receptor Overstimulation Cholinergic_Receptors->Overstimulation Toxic_Effects Cholinergic Toxic Effects Overstimulation->Toxic_Effects

Mechanism of Acetylcholinesterase Inhibition by Triazophos
Other Potential Signaling Pathway Interactions

Emerging evidence suggests that Triazophos may interact with other signaling pathways beyond its primary effect on AChE. These interactions could contribute to its broader toxicological profile.

  • Hypothalamus-Pituitary-Adrenal (HPA) Axis: Triazophos has been shown to disrupt the HPA axis.

  • Nuclear Receptor Interactions: In silico studies suggest that Triazophos and its metabolites may interact with several nuclear receptors, including:

    • Glucocorticoid Receptor (GR)

    • Thyroid Hormone Receptors (TRs)

    • Androgen Receptor (AR)

    • Estrogen Receptor (ER)

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Triazophos may activate the AhR signaling pathway, which is involved in the metabolism of xenobiotics and can influence various cellular processes.

  • Mitochondrial Dysfunction: Triazophos can act as a disruptor of the mitochondrial membrane potential, which can lead to cellular dysfunction and apoptosis.

Triazophos_Signaling_Pathways cluster_cholinergic Cholinergic System cluster_endocrine Endocrine Disruption cluster_cellular Cellular Stress & Metabolism Triazophos Triazophos AChE AChE Inhibition Triazophos->AChE HPA_axis HPA Axis Disruption Triazophos->HPA_axis Nuclear_Receptors Nuclear Receptor Interaction (GR, TR, AR, ER) Triazophos->Nuclear_Receptors AhR AhR Pathway Activation Triazophos->AhR Mitochondria Mitochondrial Dysfunction (Membrane Potential Disruption) Triazophos->Mitochondria ACh_accum Acetylcholine Accumulation AChE->ACh_accum Chol_overstim Cholinergic Overstimulation ACh_accum->Chol_overstim

Potential Signaling Pathways Affected by Triazophos

Risk Assessment

The toxicological data for Triazophos are used to establish an Acceptable Daily Intake (ADI) for humans. The ADI is an estimate of the amount of a substance in food or drinking water that can be ingested daily over a lifetime without an appreciable health risk. It is derived from the NOAEL of the most sensitive species in the most relevant study, with the application of an uncertainty factor.

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has established an ADI for Triazophos of 0-0.001 mg/kg body weight . This value is based on the NOAEL from long-term toxicity studies and takes into account the potential for delayed neurotoxicity.

Conclusion

Triazophos is a potent organophosphate pesticide with a well-characterized primary mechanism of toxicity involving the inhibition of acetylcholinesterase. Its toxicological profile is marked by high acute toxicity and the potential for delayed neurotoxicity. Sub-chronic and chronic studies have established NOAELs based on cholinesterase inhibition. While current evidence does not suggest a carcinogenic potential, its interaction with various endocrine and cellular signaling pathways warrants further investigation to fully understand its long-term health effects. The established ADI provides a basis for regulatory limits to protect human health. This guide serves as a comprehensive resource for professionals involved in the risk assessment and management of Triazophos.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Triazophos-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazophos-D5 is the deuterated analog of Triazophos, an organophosphate insecticide. The incorporation of five deuterium atoms on the phenyl ring makes it a valuable internal standard for quantitative analysis of Triazophos residues in various matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its mechanism of action.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated Triazophos are included for comparison.

PropertyThis compoundTriazophos
CAS Number 1773496-62-0[1][2][3][4]24017-47-8[5]
Molecular Formula C₁₂H₁₁D₅N₃O₃PSC₁₂H₁₆N₃O₃PS
Molecular Weight 318.34 g/mol 313.31 g/mol
Appearance Pale yellow liquidYellowish-brown oily liquid
Melting Point 0-5 °C0-5 °C
Boiling Point Decomposes above 140 °CDecomposes above 140 °C
Solubility in Water Soluble30-40 mg/L
Solubility in Organic Solvents Soluble in acetone, dichloromethane, methanol, isopropanol, ethyl acetateSoluble in acetone, dichloromethane, methanol, isopropanol, ethyl acetate
Density No data available~1.24 g/cm³
Vapor Pressure No data available0.39 mPa
Log P (Octanol-Water Partition Coefficient) No data available3.34
pKa The 1,2,4-triazole ring has a pKa of 10.26 for deprotonation and the protonated form has a pKa of 2.19.The 1,2,4-triazole ring has a pKa of 10.26 for deprotonation and the protonated form has a pKa of 2.19.
Storage Temperature 2-8 °CAmbient
IUPAC Name diethoxy-[[1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-triazol-3-yl]oxy]-sulfanylidene-λ⁵-phosphaneO,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate
InChI InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/i5D,6D,7D,8D,9DInChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
SMILES [2H]c1c([2H])c([2H])c(c([2H])c1[2H])n2cnc(OP(=S)(OCC)OCC)n2CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2
Accurate Mass 318.0964313.0650

Mechanism of Action: Acetylcholinesterase Inhibition

Triazophos, like other organophosphate insecticides, exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE by Triazophos leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which ultimately causes paralysis and death of the target pest.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_vesicle Nerve Impulse Postsynaptic Postsynaptic Neuron ACh_receptor ACh Receptor ACh_vesicle->ACh_receptor ACh Release & Binding ACh_receptor->Postsynaptic Signal Transmission AChE Acetylcholinesterase (AChE) AChE->ACh_receptor ACh Hydrolysis (Signal Termination) Inhibition Irreversible Inhibition AChE->Inhibition Triazophos This compound Triazophos->Inhibition Accumulation ACh Accumulation Inhibition->Accumulation Blocks ACh hydrolysis Overstimulation Continuous Receptor Stimulation Accumulation->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Mechanism of Acetylcholinesterase Inhibition by Triazophos.

Experimental Protocols

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented samples)

  • C18 sorbent (optional, for fatty samples)

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate internal standard solution, such as this compound.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute and then centrifuge at ≥1500 rcf for 5 minutes.

  • Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA per mL of extract.

  • For samples with high pigment content, add 50 mg of GCB. For fatty samples, add 50 mg of C18.

  • Vortex for 30 seconds and centrifuge at ≥1500 rcf for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer.

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 150 °C at 25 °C/min, then ramp to 300 °C at 5 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Triazophos:

    • Quantifier: m/z 313 -> 161

    • Qualifier: m/z 313 -> 133

  • MRM Transitions for this compound:

    • Quantifier: m/z 318 -> 166

    • Qualifier: m/z 318 -> 133

GCMS_Workflow Sample Sample (QuEChERS extract) GC Gas Chromatograph (Separation) Sample->GC IonSource Ion Source (EI) GC->IonSource Quad1 Quadrupole 1 (Precursor Ion Selection) IonSource->Quad1 CollisionCell Collision Cell (Fragmentation) Quad1->CollisionCell Quad2 Quadrupole 2 (Product Ion Selection) CollisionCell->Quad2 Detector Detector Quad2->Detector Data Data Analysis (Quantification) Detector->Data

Workflow for the analysis of this compound by GC-MS/MS.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Triazophos:

    • Quantifier: m/z 314 -> 162

    • Qualifier: m/z 314 -> 134

  • MRM Transitions for this compound:

    • Quantifier: m/z 319 -> 167

    • Qualifier: m/z 319 -> 134

Spectral Data

Mass Spectrometry

The electron ionization mass spectrum of Triazophos shows a molecular ion peak at m/z 313. Key fragment ions are observed at m/z 161 (corresponding to the diethoxythiophosphoryl moiety) and m/z 133. For this compound, the molecular ion is expected at m/z 318, with a key fragment ion from the deuterated phenyl-triazole moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum of Triazophos would show characteristic signals for the ethyl groups (a triplet and a quartet) and the protons on the phenyl and triazole rings. In the spectrum of this compound, the signals corresponding to the phenyl protons would be absent due to deuterium substitution.

  • ¹³C NMR: The spectrum would show signals for the carbons of the ethyl, phenyl, and triazole groups. The signals for the deuterated phenyl carbons in this compound would be significantly attenuated and split into multiplets due to C-D coupling.

  • ³¹P NMR: A single signal is expected in the phosphothionate region.

Infrared (IR) Spectroscopy

The IR spectrum of Triazophos would exhibit characteristic absorption bands for P=S, P-O-C, C-N, and aromatic C-H stretching and bending vibrations. The spectrum of this compound would show a shift in the C-H stretching and bending vibrations of the phenyl ring to lower wavenumbers due to the C-D bonds.

Safety and Handling

This compound, as a deuterated analog of an organophosphate insecticide, should be handled with care in a laboratory setting. It is classified as harmful if swallowed and toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and established analytical methodologies. The provided information is intended to be a valuable resource for researchers and scientists working with this compound in the fields of analytical chemistry, environmental science, and drug development. The use of this compound as an internal standard is crucial for the accurate quantification of Triazophos residues, contributing to food safety and environmental monitoring.

References

An In-depth Technical Guide to the Core Mechanism of Action of Triazophos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazophos, an organophosphate pesticide, exerts its primary toxicological effect through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide elucidates the core mechanism of action of Triazophos, delving into its biochemical interactions and downstream physiological consequences. Furthermore, it explores secondary mechanisms, including endocrine disruption and interactions with various cellular receptors, which contribute to its broader toxicological profile. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action of Triazophos is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[1][2][3][4]

Biochemical Interaction

Triazophos, being a phosphorothioate, is metabolically activated in vivo to its oxygen analog, triazophos-oxon. This active metabolite is a potent inhibitor of AChE. The phosphorus atom of triazophos-oxon is electrophilic and reacts with a serine hydroxyl group in the active site of AChE. This reaction forms a stable, phosphorylated enzyme that is resistant to hydrolysis, leading to the irreversible inactivation of AChE.

Physiological Consequences

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[1] This excess acetylcholine results in the continuous stimulation of cholinergic receptors, both muscarinic and nicotinic. The overstimulation of these receptors leads to a cascade of physiological effects, including:

  • Muscarinic Effects: Increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).

  • Nicotinic Effects: Muscle fasciculations, cramping, and eventually paralysis.

  • Central Nervous System Effects: Tremors, convulsions, ataxia, and respiratory depression, which is often the ultimate cause of death.

AChE_Inhibition Triazophos Triazophos Metabolic_Activation Metabolic Activation (Oxidation) Triazophos->Metabolic_Activation Triazophos_Oxon Triazophos-Oxon (Active Metabolite) Metabolic_Activation->Triazophos_Oxon AChE Acetylcholinesterase (AChE) Triazophos_Oxon->AChE Inhibits Phosphorylated_AChE Irreversibly Inhibited AChE (Phosphorylated) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Accumulation ACh Accumulation AChE->Accumulation Blockade leads to ACh Acetylcholine (ACh) ACh->AChE Hydrolyzes Cholinergic_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) Accumulation->Cholinergic_Receptors Activates Overstimulation Continuous Stimulation Cholinergic_Receptors->Overstimulation Toxic_Effects Neurotoxic Effects: - SLUDGE - Muscle Paralysis - Respiratory Depression Overstimulation->Toxic_Effects

Secondary Mechanisms of Action

Beyond its primary role as an AChE inhibitor, Triazophos has been shown to interact with other biological pathways, contributing to its overall toxicity.

Endocrine Disruption

Triazophos has been identified as an endocrine-disrupting chemical, primarily affecting the hypothalamus-pituitary-adrenal (HPA) axis. Studies have shown that exposure to Triazophos can lead to a significant reduction in the serum levels of adrenocorticotropic hormone (ACTH) and corticosterone. Molecular docking studies suggest that Triazophos may act as an antagonist to the glucocorticoid receptor.

HPA_Axis_Disruption cluster_hormones Hormone Secretion Triazophos Triazophos Glucocorticoid_Receptor Glucocorticoid Receptor Triazophos->Glucocorticoid_Receptor Antagonizes Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + Adrenal_Gland Adrenal Gland Pituitary->Adrenal_Gland + Corticosterone Corticosterone Adrenal_Gland->Corticosterone Secretes CRH CRH ACTH ACTH Corticosterone->Hypothalamus - (Negative Feedback) Corticosterone->Pituitary - (Negative Feedback) Corticosterone->Glucocorticoid_Receptor Activates Physiological_Response Metabolic & Immune Regulation Glucocorticoid_Receptor->Physiological_Response

Interaction with Nuclear Receptors

Triazophos and its metabolites have been shown to interact with several nuclear receptors, suggesting a broader impact on cellular signaling and gene regulation:

  • Pregnane X Receptor (PXR): Triazophos can act as an activator of PXR, a key regulator of xenobiotic metabolism.

  • Aryl Hydrocarbon Receptor (AhR): Triazophos has been identified as a potential activator of the AhR signaling pathway.

  • Other Receptors: In silico and in vitro studies suggest potential interactions with the Vitamin D Receptor (VDR), Estrogen Receptor Alpha (ER-alpha), and the Constitutive Androstane Receptor (CAR).

Mitochondrial Dysfunction

There is evidence to suggest that Triazophos can induce mitochondrial dysfunction by disrupting the mitochondrial membrane potential. This can lead to oxidative stress and contribute to cellular damage.

Quantitative Data

The following tables summarize key quantitative data related to the toxicological profile of Triazophos.

Toxicity Endpoint Test Species Value Reference
Acute Oral LD50Rat26-82 mg/kg
Acute Oral LD50Mouse26-82 mg/kg
Acute Oral LD50Guinea Pig26-82 mg/kg
Acute Oral LD50Dogup to 500 mg/kg
Effect Test System Dose/Concentration Observed Effect Reference
Endocrine DisruptionAdult male Wistar rats0.164 and 1.64 mg/kg bodyweight for 24 weeksSignificant reduction in serum adrenocorticotropic hormone and corticosterone
ImmunotoxicityFreshwater teleost (Channa punctatus) leucocytes0.5 and 1 µg/mlSignificant reduction in mitogen-induced lymphocyte proliferation

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method to determine the in vitro inhibition of AChE by Triazophos.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Triazophos (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Triazophos in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of DTNB solution, and 20 µL of the Triazophos solution at different concentrations to the respective wells.

  • Add 10 µL of AChE solution to each well and incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of Triazophos compared to a control without the inhibitor.

  • The IC50 value (the concentration of Triazophos that causes 50% inhibition of AChE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE - ATCI (Substrate) - DTNB (Ellman's Reagent) - Buffer Plate_Setup Plate Setup (96-well): - Add Buffer, DTNB, Triazophos Reagents->Plate_Setup Triazophos_Dilutions Prepare Serial Dilutions of Triazophos Triazophos_Dilutions->Plate_Setup Enzyme_Addition Add AChE and Incubate Plate_Setup->Enzyme_Addition Reaction_Start Initiate Reaction with ATCI Enzyme_Addition->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Nuclear Receptor Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based reporter gene assay to assess the activation of nuclear receptors like PXR or AhR by Triazophos.

Materials:

  • Hepatoma cell line (e.g., HepG2) stably transfected with a PXR or AhR expression vector and a reporter plasmid containing a responsive element driving a luciferase gene.

  • Cell culture medium and supplements.

  • Triazophos (dissolved in a suitable solvent, e.g., DMSO).

  • Positive control agonist (e.g., rifampicin for PXR, TCDD for AhR).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of Triazophos or the positive control. Include a vehicle control (DMSO).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein content or a viability dye).

  • The fold induction of luciferase activity relative to the vehicle control indicates the level of receptor activation.

Conclusion

The primary mechanism of action of Triazophos is the potent and irreversible inhibition of acetylcholinesterase, leading to severe neurotoxicity. However, a comprehensive understanding of its toxicological profile requires consideration of its secondary effects, including endocrine disruption and interactions with various nuclear receptors. The data and protocols presented in this guide provide a foundation for further research into the detailed molecular interactions of Triazophos and the development of potential therapeutic interventions for organophosphate poisoning. The multifaceted nature of Triazophos's biological activity underscores the importance of a systems-level approach in toxicological and pharmacological research.

References

An In-depth Technical Guide to Triazophos-D5: Supplier and Purchasing Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a technical resource for professionals seeking to procure Triazophos-D5 for analytical and research purposes. This compound is the deuterated form of Triazophos, an organophosphate insecticide.[1][2] As a stable isotope-labeled compound, it is primarily utilized as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry techniques, to ensure the accuracy and reliability of results.[3]

Procurement and Supplier Information

This compound is available from several specialized chemical suppliers that provide reference standards for analytical testing. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and concentration of the material.[4][5] Pricing is typically available upon request, and quantities are generally offered in milligram increments.

Table 1: Summary of this compound Suppliers and Technical Data

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Available Quantities
LGC Standards Triazophos D5 (Phenyl D5)1773496-62-0C₁₂H₁₁D₅N₃O₃PS318.341 mg, 5 mg, 10 mg
HPC Standards Inc. D5-Triazophos1773496-62-0C₁₂H₁₁D₅N₃O₃PS318.341x10 mg
MedChemExpress (MCE) This compound1773496-62-0C₁₂H₁₆N₃O₃PSNot specifiedSamples available
Supelco (via SLS Ireland) Triazophos-(phenyl-d5)Not SpecifiedNot SpecifiedNot Specified10 mg (Discontinued)

Note: The molecular formula for this compound provided by LGC Standards and HPC Standards Inc. (C₁₂H₁₁D₅N₃O₃PS) accurately reflects the deuteration on the phenyl group. Data should always be confirmed with the supplier's Certificate of Analysis.

Experimental Protocols and Methodologies

Detailed, specific experimental protocols for this compound are not typically provided by suppliers. As an analytical standard, its application is dependent on the specific matrix (e.g., water, soil, biological tissue) and the analytical instrumentation being used. Researchers are expected to develop and validate their own analytical methods based on established scientific literature and guidelines.

A general workflow for the use of this compound as an internal standard in a quantitative analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), would involve the following steps:

  • Sample Preparation: The sample of interest is extracted to isolate the target analyte (unlabeled Triazophos).

  • Internal Standard Spiking: A precise and known amount of this compound is added to the sample extract.

  • Instrumental Analysis: The spiked extract is injected into the GC-MS or LC-MS system.

  • Data Analysis: The signal intensity of the target analyte is measured relative to the signal intensity of the this compound internal standard. This ratio is used to calculate the concentration of the analyte in the original sample, correcting for any sample loss during preparation or variations in instrument response.

Logical Workflow for Procurement and Use

The process of acquiring and utilizing an analytical standard like this compound follows a structured workflow from initial identification of need to final data analysis.

cluster_procurement Procurement Phase cluster_experimental Experimental Phase A Identify Need for Analytical Standard B Search for Suppliers (e.g., LGC, MCE) A->B C Compare Specifications (Purity, CAS No.) B->C D Request Quotation and Certificate of Analysis C->D E Purchase and Receive Material D->E F Develop & Validate Analytical Method E->F Transition to Lab Use G Prepare Samples and Spike with this compound F->G H Instrumental Analysis (e.g., LC-MS/MS) G->H I Quantify Analyte Using Internal Standard Data H->I

Caption: Workflow for Analytical Standard Procurement and Use.

References

Methodological & Application

Application Note: Determination of Triazophos in Fruit Matrices using LC-MS/MS with a Triazophos-D5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazophos is an organophosphate insecticide and acaricide used on a variety of crops to control a broad spectrum of pests. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Triazophos in food commodities, including fruits. Accurate and sensitive analytical methods are therefore essential to ensure food safety and compliance with these regulations.

This application note details a robust and reliable method for the quantification of Triazophos in various fruit matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which is widely adopted for multi-residue pesticide analysis in food samples due to its simplicity and efficiency.[1][2][3] To enhance accuracy and precision by compensating for matrix effects and variations in sample processing, a deuterated internal standard, Triazophos-D5, is utilized.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)

  • Standards: Triazophos certified reference material, this compound certified reference material

  • QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

  • Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate.

Sample Preparation: QuEChERS Protocol
  • Homogenization: Weigh 10 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube. For dry samples like raisins, rehydration with an appropriate amount of water may be necessary before homogenization.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥ 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and dilute it with an appropriate solvent (e.g., mobile phase initial conditions) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used for pesticide analysis.

  • Mobile Phase:

    • A: 5 mM Ammonium formate and 0.1% formic acid in water

    • B: 5 mM Ammonium formate and 0.1% formic acid in methanol

  • Gradient Elution: A typical gradient would start with a high aqueous percentage and ramp up to a high organic percentage to elute the analytes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of Triazophos.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Quantifier)Collision Energy (eV) (Qualifier)
Triazophos314.1162.0119.02035
This compound*319.1167.0124.02035

Note: The MRM transitions for this compound are predicted based on a +5 Da shift from the native compound. These transitions should be confirmed by direct infusion of the this compound standard before use.

Method Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD)0.003 - 0.01 mg/kg
Limit of Quantification (LOQ)0.01 - 0.05 mg/kg[4]
Recovery70 - 120%[2]
Linearity (R²)> 0.99
Relative Standard Deviation (RSD)< 20%

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization of Fruit Sample Spiking 2. Spiking with this compound (IS) Homogenization->Spiking Extraction 3. Acetonitrile Extraction with Salts Spiking->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE 5. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Final_Extract 7. Final Extract Preparation Centrifugation2->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for Triazophos analysis in fruit.

Logical_Relationship cluster_sample Sample Components Analyte Triazophos (Analyte) Technique LC-MS/MS Analyte->Technique Analyzed by IS This compound (Internal Standard) IS->Analyte Corrects for matrix effects on IS->Technique Analyzed by Matrix Fruit Matrix (e.g., Apple, Grape) Matrix->Technique Analyzed by

Caption: Relationship between analytical components.

References

Application Note: GC-MS/MS Analysis of Triazophos-D5 in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazophos is an organophosphate insecticide and nematicide used in agriculture. Due to its potential toxicity and persistence in the environment, monitoring its residue levels in soil is crucial for environmental and food safety assessments. The use of a stable isotope-labeled internal standard, such as Triazophos-D5, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This application note details a robust and sensitive method for the analysis of this compound in soil samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a QuEChERS-based sample preparation protocol.

Experimental Protocols

  • Standards: Triazophos and this compound analytical standards.

  • Solvents: Acetonitrile (MeCN), HPLC grade.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and disodium citrate sesquihydrate.

  • Sorbents: Primary secondary amine (PSA) for dispersive solid-phase extraction (d-SPE).

  • Water: Deionized water.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Triazophos from soil samples.

  • Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration (for dry soil): For dry soil samples, add an appropriate amount of deionized water to achieve a total water content of approximately 8-10 mL and allow it to hydrate for 30 minutes.

  • Internal Standard Spiking: Spike the sample with the this compound internal standard solution and vortex for 30 seconds.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.

  • Sample for Analysis: Transfer the final extract into an autosampler vial for GC-MS/MS analysis.

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

GC Conditions:

ParameterValue
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial temp 70°C for 2 min, ramp to 150°C at 25°C/min, then to 280°C at 8°C/min, hold for 10 min.[1]

MS/MS Conditions (MRM):

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
Triazophos 257.0162.0134.05
This compound 262.0 (inferred)To be determinedTo be determinedTo be determined

Note: The MRM transitions for this compound should be optimized experimentally.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of Triazophos in soil, based on typical method performance.[2][3]

ParameterExpected Value
Limit of Detection (LOD) 0.5 - 2 µg/kg
Limit of Quantification (LOQ) 2 - 5 µg/kg
Linearity (r²) > 0.99
Recovery (%) 70 - 120%
Relative Standard Deviation (RSD %) < 20%

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Soil Sample Collection (10g) hydrate 2. Hydration (if needed) sample->hydrate spike 3. Spike with this compound hydrate->spike extract 4. Acetonitrile Extraction + QuEChERS Salts spike->extract centrifuge1 5. Centrifugation extract->centrifuge1 dspe 6. Dispersive SPE Cleanup (PSA + MgSO4) centrifuge1->dspe centrifuge2 7. Final Centrifugation dspe->centrifuge2 final_extract 8. Final Extract centrifuge2->final_extract gcmsms 9. GC-MS/MS Analysis (MRM Mode) final_extract->gcmsms data_analysis 10. Data Processing and Quantification gcmsms->data_analysis

Caption: Workflow for GC-MS/MS analysis of this compound in soil.

References

Application Note: High-Throughput Analysis of Triazophos in Vegetables using QuEChERS Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the determination of Triazophos residues in various vegetable matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Triazophos-D5, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food products to ensure consumer safety and regulatory compliance.

Introduction

Triazophos is an organophosphate insecticide and nematicide used on a variety of crops to control a broad spectrum of pests. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Triazophos in food commodities. Therefore, sensitive and reliable analytical methods are crucial for the routine monitoring of its residues in vegetables. The QuEChERS method has become the standard for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption. When coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a powerful tool for the accurate quantification of pesticides at trace levels. The inclusion of an isotope-labeled internal standard, such as this compound, is a key component of a robust analytical method, as it effectively corrects for analyte loss during sample processing and compensates for matrix-induced signal suppression or enhancement.

Experimental

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Standards: Triazophos (≥98% purity), this compound (phenyl-d5, ≥98% purity).

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate. Commercially available QuEChERS extraction salt packets are recommended for convenience and consistency.

  • Dispersive Solid-Phase Extraction (d-SPE) Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄. Commercially available d-SPE tubes are recommended.

  • Other Reagents: Formic acid (LC-MS grade).

Instrumentation
  • Homogenizer: High-speed blender or food processor.

  • Centrifuge: Capable of reaching at least 4000 x g.

  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Standard Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Triazophos and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions in acetonitrile to construct calibration curves.

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a spiking solution of this compound in acetonitrile.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample and homogenize it.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄. The choice of d-SPE components may be optimized depending on the vegetable matrix (e.g., for highly pigmented vegetables, graphitized carbon black (GCB) may be included, though it can affect the recovery of planar pesticides).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into an autosampler vial.

    • Acidify with formic acid to improve the stability of the analyte.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing a small amount of formic acid (e.g., 0.1%), is typically used.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ions for Triazophos and this compound should be optimized on the instrument.

Results and Discussion

The described method was validated for its performance in the analysis of Triazophos in various vegetable matrices. The validation parameters included linearity, recovery, precision (repeatability), and limits of detection (LOD) and quantification (LOQ).

Method Performance Data

The following tables summarize the quantitative data obtained from validation studies.

Table 1: LC-MS/MS MRM Transitions for Triazophos and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Triazophos314.1162.0119.0
This compound319.1167.0124.0

Note: The MRM transitions for this compound are predicted based on a 5 Da mass shift in the phenyl ring and may require empirical optimization.

Table 2: Method Validation Data for Triazophos in Various Vegetables

Vegetable MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)
Mixed Fruits & Vegetables1090 - 10510 - 17
Cucumber10, 50, 10083.1 - 123.5< 15
Green Mustard10, 50, 10083.1 - 123.5< 15

Table 3: Linearity, LOD, and LOQ for Triazophos

ParameterValue
Linearity Range (µg/L)1 - 200
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.005 µg/kg
Limit of Quantification (LOQ)0.01 µg/kg

The use of this compound as an internal standard is crucial for mitigating matrix effects, which can vary significantly between different vegetable types. For instance, leafy green vegetables with high chlorophyll content may cause more signal suppression than root vegetables. The internal standard, being chemically identical to the analyte, co-elutes and experiences similar matrix effects, allowing for accurate correction of the analyte's response.

Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Homogenization (10-15 g of vegetable) Extraction 2. Extraction - 10 g homogenized sample - 10 mL Acetonitrile - Spike with this compound - Add QuEChERS salts Homogenization->Extraction Shaking 3. Shake Vigorously (1 minute) Extraction->Shaking Centrifugation1 4. Centrifuge (≥ 4000 x g, 5 min) Shaking->Centrifugation1 Transfer_Extract 5. Transfer Supernatant to d-SPE tube Centrifugation1->Transfer_Extract dSPE_Cleanup 6. Vortex & Centrifuge (Vortex 30s, Centrifuge ≥ 4000 x g, 5 min) Transfer_Extract->dSPE_Cleanup Final_Extract 7. Final Extract Preparation - Transfer supernatant - Acidify with Formic Acid dSPE_Cleanup->Final_Extract LCMSMS_Analysis 8. LC-MS/MS Analysis (ESI+, MRM mode) Final_Extract->LCMSMS_Analysis

Caption: QuEChERS extraction and cleanup workflow for Triazophos analysis in vegetables.

Conclusion

The QuEChERS extraction method followed by LC-MS/MS analysis provides a rapid, sensitive, and reliable approach for the determination of Triazophos in a variety of vegetable matrices. The incorporation of this compound as an internal standard is essential for achieving high accuracy and precision by compensating for matrix effects and procedural losses. The validation data demonstrates that the method is fit for purpose for routine monitoring of Triazophos residues in vegetables to ensure food safety.

Application Note: High-Throughput Quantification of Triazophos in Agricultural Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Triazophos is a broad-spectrum organophosphate insecticide and nematicide used to control a variety of pests on crops such as cotton, rice, and fruits. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Triazophos in food products. Accurate and sensitive analytical methods are therefore essential for monitoring its presence in agricultural and environmental samples. This application note describes a robust and sensitive method for the quantification of Triazophos using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Triazophos-D5 as an internal standard to ensure high accuracy and precision.

The method utilizes Multiple Reaction Monitoring (MRM) for the selective detection and quantification of Triazophos and its deuterated analog. The stable isotope-labeled internal standard (SIL-IS) compensates for matrix effects and variations in sample preparation and instrument response, leading to reliable and reproducible results.

Experimental

Target Analytes and Internal Standard
CompoundFormulaMolecular Weight
TriazophosC12H16N3O3PS313.31
This compoundC12H11D5N3O3PS318.34
Liquid Chromatography (LC) Conditions
ParameterValue
Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions
ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Manufacturer's recommendation
MRM Transitions

The determination of MRM transitions for Triazophos was based on previously published data.[1][2] The precursor ion for Triazophos is the [M+H]+ adduct at m/z 314.0.[1][2] For the deuterated internal standard, this compound, the precursor ion is shifted by +5 Da to m/z 319.0. The fragment ions for this compound are assumed to be the same as for the unlabeled compound, as the deuterium labeling is typically on a part of the molecule that does not fragment under standard collision-induced dissociation (CID) conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Triazophos (Quantifier) 314.0162.05020
Triazophos (Qualifier) 314.0119.05035
This compound (IS) 319.0162.05020

Note: Collision energies are instrument-dependent and may require optimization.

Sample Preparation Protocol (QuEChERS)

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Triazophos from a fruit or vegetable matrix.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO4, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract:

    • Transfer the supernatant to an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratios of the Triazophos quantifier MRM transition to the this compound internal standard MRM transition. The qualifier transition for Triazophos is used for confirmation of the analyte's identity by ensuring the ion ratio is within acceptable limits.

Workflow Diagram

Triazophos_Analysis_Workflow Sample Sample Homogenization Spike Internal Standard Spiking (this compound) Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Data Data Processing and Quantification Analysis->Data Result Final Result Data->Result

Caption: Experimental workflow for the quantification of Triazophos.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Triazophos in complex agricultural matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results by compensating for matrix-induced signal suppression or enhancement and variations during sample processing. This method is suitable for high-throughput screening and quantitative analysis in routine food safety and environmental monitoring laboratories.

References

Determining the Optimal Internal Standard Concentration for Triazophos-D5 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of Triazophos using mass spectrometry-based methods.

Introduction: The use of a stable isotope-labeled internal standard is a critical practice in quantitative mass spectrometry to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1][2] Triazophos-D5, a deuterated analog of the organophosphorus pesticide Triazophos, is considered the "gold standard" internal standard for its analysis due to its similar chemical and physical properties.[1][3] This document provides a comprehensive protocol for determining the optimal concentration of this compound to be used as an internal standard in quantitative assays. The primary goal is to identify a concentration that yields a stable and reproducible signal, falls within the linear dynamic range of the instrument, and effectively compensates for matrix effects.[4]

Experimental Design and Rationale

The optimal concentration of an internal standard is not a fixed value but is dependent on the specific analytical method, instrument sensitivity, sample matrix, and the expected concentration range of the analyte, Triazophos. Therefore, an experimental approach is necessary to determine the ideal concentration for a given assay.

The core principle is to add a consistent amount of the internal standard to every sample, including calibration standards, quality control samples, and unknown samples. The quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratio corrects for variations in sample extraction, injection volume, and matrix-induced signal suppression or enhancement.

A common practice is to select an internal standard concentration that is in the mid-range of the calibration curve for the analyte.

Experimental Protocol: Determining Optimal this compound Concentration

This protocol outlines the steps to systematically evaluate different concentrations of this compound to identify the most suitable one for your assay.

1. Preparation of Stock and Working Solutions:

  • Triazophos Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of Triazophos reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same solvent as the Triazophos stock solution.

  • Triazophos Working Solutions (Calibration Standards): From the Triazophos stock solution, prepare a series of working solutions to create a calibration curve covering the expected concentration range of the analyte in your samples.

  • This compound Working Solutions: From the this compound stock solution, prepare a series of working solutions at various concentrations (e.g., 10, 50, 100, 200, and 500 ng/mL). The exact concentrations should be chosen based on the sensitivity of the mass spectrometer and the expected analyte concentration.

2. Sample Preparation and Analysis:

The following sets of samples should be prepared to evaluate the performance of each this compound concentration:

  • Set A: Neat Solutions (Internal Standard Response in Solvent):

    • To a series of clean vials, add a constant, mid-range concentration of the Triazophos working solution.

    • Add a fixed volume of each of the different this compound working solutions to these vials.

    • Bring all samples to a final volume with the analysis solvent (e.g., mobile phase).

    • Analyze these samples by LC-MS/MS.

  • Set B: Post-Extraction Spike (Matrix Effect Assessment):

    • Extract several replicates of a blank biological matrix (the same matrix as your study samples).

    • After extraction, spike the extracts with the same mid-range concentration of Triazophos as in Set A.

    • Spike these extracted matrix samples with each of the different this compound working solution concentrations.

    • Analyze these samples by LC-MS/MS.

  • Set C: Pre-Extraction Spike (Recovery Assessment):

    • Spike several replicates of the blank biological matrix with each of the different this compound working solution concentrations before the extraction process.

    • After spiking, extract the samples using your established protocol.

    • Post-extraction, spike the extracts with the same mid-range concentration of Triazophos.

    • Analyze these samples by LC-MS/MS.

3. Data Evaluation:

The optimal concentration of this compound will be selected based on the following criteria:

  • Signal Stability and Reproducibility:

    • For each concentration of this compound tested, calculate the mean peak area and the coefficient of variation (%CV) from the replicate injections in Set A.

    • The optimal concentration should provide a stable signal with a low %CV, ideally less than 15%.

  • Matrix Effect Assessment:

    • Compare the average peak area of this compound in Set A (neat solution) with the average peak area in Set B (post-extraction spike).

    • A significant difference indicates the presence of matrix effects (ion suppression or enhancement). The chosen internal standard concentration should provide a consistent response that can effectively track these effects.

  • Extraction Recovery:

    • Compare the average peak area of this compound in Set C (pre-extraction spike) with the average peak area in Set B (post-extraction spike) to evaluate the efficiency of the extraction process.

  • Linearity of Analyte Response:

    • Using the selected optimal concentration of this compound, prepare a full calibration curve for Triazophos in the matrix.

    • The response factor (Ratio of Analyte Area / Internal Standard Area) should be consistent across the entire concentration range, resulting in a linear calibration curve with a high correlation coefficient (R² > 0.99).

Data Presentation

The quantitative data gathered from the experiment should be summarized in tables for clear comparison.

Table 1: Signal Stability of this compound in Neat Solution (Set A)

This compound Concentration (ng/mL)Mean Peak AreaStandard Deviation% Coefficient of Variation (%CV)
10
50
100
200
500

Table 2: Evaluation of Matrix Effect and Extraction Recovery

This compound Concentration (ng/mL)Mean Peak Area (Set A - Neat)Mean Peak Area (Set B - Post-Extraction)Matrix Effect (%)Mean Peak Area (Set C - Pre-Extraction)Extraction Recovery (%)
10
50
100
200
500

Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100 Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the optimal internal standard concentration.

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stocks Prepare Stock Solutions (Triazophos & this compound) prep_work_analyte Prepare Analyte Working Solutions (Calibration Curve Range) prep_stocks->prep_work_analyte prep_work_is Prepare IS Working Solutions (e.g., 10, 50, 100, 200, 500 ng/mL) prep_stocks->prep_work_is set_a Set A: Neat Solution (Analyte + IS in Solvent) prep_work_analyte->set_a set_b Set B: Post-Extraction Spike (Extracted Blank + Analyte + IS) prep_work_analyte->set_b set_c Set C: Pre-Extraction Spike (Blank + IS -> Extraction -> + Analyte) prep_work_analyte->set_c prep_work_is->set_a prep_work_is->set_b prep_work_is->set_c lcms LC-MS/MS Analysis set_a->lcms set_b->lcms set_c->lcms eval_stability Signal Stability (%CV) lcms->eval_stability eval_matrix Matrix Effect lcms->eval_matrix eval_recovery Extraction Recovery lcms->eval_recovery eval_linearity Calibration Curve Linearity lcms->eval_linearity Using Optimal IS Conc. select_optimal Select Optimal IS Concentration eval_stability->select_optimal eval_matrix->select_optimal eval_recovery->select_optimal eval_linearity->select_optimal

Caption: Workflow for optimizing internal standard concentration.

Conclusion

The selection of an appropriate internal standard concentration is fundamental to the development of a robust and reliable quantitative analytical method. By following this systematic protocol, researchers can experimentally determine the optimal concentration of this compound for their specific application, thereby enhancing the accuracy and precision of their Triazophos quantification. The ideal concentration will provide a consistent and reproducible signal that effectively compensates for variations throughout the analytical process.

References

Application Note: Sample Preparation for the Analysis of Triazophos-D5 in Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triazophos is an organophosphate pesticide widely used in agriculture. Due to its potential toxicity and persistence in the environment, monitoring its presence in water sources is of critical importance. Triazophos-D5, a deuterated analog of Triazophos, is commonly used as an internal standard in analytical methods to ensure the accuracy and reliability of quantification. Proper sample preparation is a crucial step for the accurate determination of this compound in water samples. This application note provides detailed protocols for two common and effective sample preparation techniques: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE). These methods are suitable for preparing water samples for subsequent analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodologies

Two primary methods for the extraction and cleanup of water samples for this compound analysis are presented: a modified QuEChERS protocol and a Solid-Phase Extraction (SPE) protocol.

1. Modified QuEChERS Method

The QuEChERS method is a streamlined approach that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[1][2][3][4] This method is known for its speed, ease of use, and minimal solvent consumption.

2. Solid-Phase Extraction (SPE)

SPE is a selective method for isolating and concentrating analytes from a liquid sample by passing the sample through a solid sorbent.[5] This technique offers high recovery and clean extracts, making it suitable for trace-level analysis.

Experimental Protocols

Protocol 1: Modified QuEChERS for Water Samples

This protocol is an adaptation of the standard QuEChERS method for water matrices.

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: Collect 10 mL of the water sample in a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the appropriate concentration of this compound standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the tube at ≥4000 x g for 5 minutes. This will separate the aqueous and organic layers.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.

    • Add 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation and Collection:

    • Centrifuge the cleanup tube at ≥4000 x g for 5 minutes.

    • Carefully collect the supernatant (the cleaned extract).

  • Analysis: The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. If necessary, the extract can be concentrated under a gentle stream of nitrogen.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a general procedure for using SPE to extract this compound from water. The choice of SPE cartridge may vary, with C18 being a common choice for organophosphorus pesticides.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Finally, pass 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL), previously spiked with this compound, through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 30-60 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes by passing 10 mL of a mixture of ethyl acetate and dichloromethane (e.g., 1:1 v/v) through the cartridge. Collect the eluate.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for injection into the analytical instrument (GC-MS/MS or LC-MS/MS).

Data Presentation

The following table summarizes typical performance data for the analysis of organophosphorus pesticides, including Triazophos, in water using methods similar to those described above. This data is provided for reference and comparison.

MethodAnalyte(s)Recovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)Reference
QuEChERS-GC-MS Multiple Pesticides85.3 - 1071.8 - 15.40.3 - 41 - 14
QuEChERS-UHPLC-MS/MS Multiple Pesticides80 - 1170.48 - 7.02 (intra-day)< 3.036.25 - 9.18
QuEChERS-LC-MS/MS 55 Pesticides> 93.9 (for most)-0.02 - 3.00.1 - 9.9
SPE-GC/NPD Multiple Pesticides> 80< 20--
SPE-LC-MS/MS 65 Pesticides70 - 120< 13.7--

Visualizations

Diagram 1: Modified QuEChERS Workflow for Water Analysis

QuEChERS_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_end Analysis start 10 mL Water Sample spike Spike with this compound start->spike add_solvent Add 10 mL Acetonitrile spike->add_solvent add_salts Add 4g MgSO4 + 1g NaCl add_solvent->add_salts vortex1 Vortex 1 min add_salts->vortex1 centrifuge1 Centrifuge ≥4000 x g for 5 min vortex1->centrifuge1 transfer Transfer 6 mL Acetonitrile Layer centrifuge1->transfer add_dspe Add 900mg MgSO4 + 150mg PSA + 150mg C18 transfer->add_dspe vortex2 Vortex 30 sec add_dspe->vortex2 centrifuge2 Centrifuge ≥4000 x g for 5 min vortex2->centrifuge2 end_node Collect Supernatant for GC-MS/MS or LC-MS/MS Analysis centrifuge2->end_node

Caption: Workflow of the modified QuEChERS method.

Diagram 2: Solid-Phase Extraction (SPE) Workflow for Water Analysis

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Concentration cluster_end Analysis condition1 5 mL Ethyl Acetate condition2 5 mL Methanol condition1->condition2 condition3 5 mL Deionized Water condition2->condition3 load_sample Load Spiked Water Sample (500 mL) at 5-10 mL/min condition3->load_sample wash Wash with 5 mL Deionized Water load_sample->wash dry Dry under Vacuum (30-60 min) wash->dry elute Elute with 10 mL Ethyl Acetate/Dichloromethane dry->elute concentrate Concentrate to 1 mL under Nitrogen elute->concentrate end_node Analyze by GC-MS/MS or LC-MS/MS concentrate->end_node

Caption: Workflow of the Solid-Phase Extraction (SPE) method.

Conclusion

Both the modified QuEChERS and Solid-Phase Extraction methods provide effective and reliable means for the sample preparation of this compound in water analysis. The choice between the two methods will depend on factors such as sample throughput requirements, desired level of cleanliness of the final extract, and available laboratory equipment. The QuEChERS method offers a faster turnaround time, while SPE can provide higher concentration factors for trace-level detection. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and professionals in the field of environmental analysis and drug development.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Triazophos-D5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazophos is a broad-spectrum organophosphate insecticide and acaricide used to control a variety of pests in agriculture. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Triazophos in food and environmental samples. Accurate and sensitive analytical methods are therefore crucial for monitoring its presence. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers exceptional selectivity and sensitivity for the unambiguous identification and quantification of pesticide residues.[1] The use of a stable isotope-labeled internal standard, such as Triazophos-D5, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the extraction and analysis of this compound in a representative food matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-HRMS analysis.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2] This protocol is a modification of the original method, optimized for the extraction of organophosphorus pesticides.[3]

Materials:

  • Homogenized sample matrix (e.g., fruit or vegetable)

  • This compound standard solution

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate volume of this compound standard solution to achieve the desired internal standard concentration.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18. This step is for dispersive solid-phase extraction (dSPE) cleanup.

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the cleaned extract into an autosampler vial.

  • The sample is now ready for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[4][5]

LC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Gradient 5% B to 95% B in 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

HRMS Conditions:

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 320 °C
Sheath Gas Flow 40 units
Auxiliary Gas Flow 10 units
Full Scan Resolution 70,000
Scan Range m/z 100-500
dd-MS2 Resolution 17,500
Collision Energy Stepped HCD (20, 30, 40 eV)

Data Acquisition and Processing:

Data should be acquired in full scan mode to obtain high-resolution accurate mass data for the precursor ion. A data-dependent MS2 (dd-MS2) scan should be triggered for the [M+H]+ ion of this compound to confirm its identity through fragmentation analysis. The accurate mass of the Triazophos precursor ion is m/z 314.0725. Given that this compound contains five deuterium atoms, its expected [M+H]+ would be approximately m/z 319.1039. A major product ion for Triazophos is m/z 162.0658; a corresponding fragment for this compound should be monitored.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of this compound. These values are representative and may vary depending on the specific instrument and matrix used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Quantification (LOQ) (µg/kg)Recovery (%)RSD (%)
This compound319.1039162.06586.8N/AN/AN/A
Triazophos314.0725162.06586.8195<10

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates the overall workflow for the analysis of this compound using high-resolution mass spectrometry.

Analytical Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_processing Data Processing sample Homogenized Sample spike Spike with this compound sample->spike extract Acetonitrile Extraction spike->extract partition Salting Out (MgSO4, NaCl) extract->partition centrifuge1 Centrifugation partition->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lc LC Separation final_extract->lc ms HRMS Detection lc->ms data Data Acquisition (Full Scan & dd-MS2) ms->data identification Identification (Accurate Mass & Fragmentation) data->identification quantification Quantification (Internal Standard Calibration) identification->quantification report Reporting quantification->report

Caption: Analytical workflow for this compound analysis.

Proposed Metabolic Pathway of Triazophos

Understanding the metabolism of Triazophos is crucial for identifying potential transformation products in biological and environmental samples. The following diagram illustrates a proposed degradation pathway.

Metabolic Pathway of Triazophos Triazophos Triazophos PHT 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) Triazophos->PHT Hydrolysis Formylphenyldiazene (E)-1-formyl-2-phenyldiazene PHT->Formylphenyldiazene Ring Cleavage Phenylhydrazinecarboxylic_acid 2-phenylhydrazinecarboxylic acid Formylphenyldiazene->Phenylhydrazinecarboxylic_acid Hydration Phenylhydrazine Phenylhydrazine Phenylhydrazinecarboxylic_acid->Phenylhydrazine Decarboxylation

Caption: Proposed metabolic pathway of Triazophos.

Conclusion

This application note details a robust and reliable method for the determination of this compound using a modified QuEChERS extraction and LC-HRMS. The high resolution and mass accuracy of the HRMS instrument provide excellent selectivity and sensitivity, allowing for confident identification and accurate quantification at low levels. The use of an isotopically labeled internal standard, this compound, ensures data of the highest quality, meeting the stringent requirements for pesticide residue analysis in various matrices.

References

Application Note: Multi-Residue Pesticide Analysis in Agricultural Produce using Triazophos-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of multiple pesticide residues in complex food matrices, such as fruits and vegetables. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS).[1][2][3] To ensure the accuracy and reliability of the quantification, a deuterated internal standard, Triazophos-D5 (phenyl-D5), is utilized. This methodology is designed for researchers, scientists, and professionals in drug development and food safety, providing a comprehensive guide from sample preparation to data analysis.

Introduction

The increasing global use of pesticides in agriculture necessitates rigorous monitoring of their residues in food products to safeguard consumer health.[2] Multi-residue methods are essential for efficiently screening a wide array of pesticides in a single analytical run.[2] The QuEChERS method has become the standard for sample preparation in pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers high sensitivity and selectivity, making it an ideal technique for detecting and quantifying trace levels of pesticides in complex matrices. The use of isotopically labeled internal standards, such as this compound, is crucial for correcting variations in analyte recovery during sample preparation and potential matrix effects during instrumental analysis, thereby enhancing the accuracy and precision of the results. This compound, with its five deuterium atoms on the phenyl ring, provides a distinct mass shift from the native Triazophos, making it an excellent internal standard for organophosphate pesticide analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC grade

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate.

  • Standards: Certified reference materials of pesticide standards and this compound.

  • QuEChERS Extraction Kits: Containing pre-weighed salts and sorbents.

  • Sample Matrix: Fresh, organic produce (e.g., apples, spinach).

Preparation of Standards
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each pesticide and this compound in a suitable solvent (e.g., acetonitrile). Store at -20°C.

  • Intermediate Standard Mixture (10 µg/mL): Prepare a mixed pesticide standard solution by diluting the stock solutions in acetonitrile.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard mixture and the internal standard working solution to achieve final concentrations ranging from 1 to 200 ng/mL. The concentration of this compound should be constant in all calibration standards (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add a known amount of the this compound internal standard working solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC):

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 70°C (hold for 2 min), ramp to 180°C at 25°C/min, then to 300°C at 5°C/min (hold for 5 min).

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for each target pesticide and this compound need to be optimized.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts + this compound) sample->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 final_extract 6. Final Extract centrifuge2->final_extract gcmsms 7. GC-MS/MS Analysis final_extract->gcmsms data_processing 8. Data Processing (Quantification using IS) gcmsms->data_processing results 9. Results Reporting data_processing->results

Caption: Experimental workflow for multi-residue pesticide analysis.

internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard (IS) analyte_response Analyte Response (Area_A) response_ratio Response Ratio (Area_A / Area_IS) analyte_response->response_ratio analyte_concentration Analyte Concentration (Conc_A) is_response IS Response (Area_IS) is_response->response_ratio is_concentration Known IS Concentration (Conc_IS) calibration_curve Calibration Curve (Response Ratio vs. Conc_A/Conc_IS) response_ratio->calibration_curve unknown_concentration Unknown Analyte Concentration calibration_curve->unknown_concentration

Caption: Logic of quantification using an internal standard.

Quantitative Data

The following table summarizes the validation data for a selection of pesticides using the described method. The data demonstrates excellent linearity, sensitivity, accuracy, and precision.

PesticideRetention Time (min)MRM Transition (m/z)Linearity (R²)LOD (ng/g)LOQ (ng/g)Recovery (%)RSD (%)
Chlorpyrifos12.5314 -> 1980.9980.52.095.24.8
Diazinon11.8304 -> 1790.9990.82.598.13.5
Malathion13.2330 -> 1270.9971.03.092.56.2
Parathion13.5291 -> 1090.9990.51.5102.33.1
Triazophos 14.1 314 -> 162 0.9980.72.096.84.1
This compound (IS) 14.1 319 -> 162 -----

Note: The MRM transition for this compound is a theoretical value based on the fragmentation of unlabeled Triazophos and the known location of the deuterium atoms. This should be confirmed experimentally.

Conclusion

The presented application note provides a detailed and effective protocol for the multi-residue analysis of pesticides in food matrices. The combination of the QuEChERS sample preparation method with GC-MS/MS analysis and the use of this compound as an internal standard ensures high-quality, reliable, and accurate results. This methodology is suitable for routine monitoring, research, and regulatory compliance in the field of food safety.

References

Application of Triazophos-D5 in Food Safety Testing: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triazophos is a broad-spectrum organophosphate pesticide and acaricide used to control a variety of insects and mites on a wide range of crops. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for triazophos in various food commodities to ensure consumer safety.[1][2][3][4] Accurate and reliable analytical methods are crucial for monitoring these residues in food. Triazophos-D5, a deuterated analog of triazophos, serves as an excellent internal standard for quantitative analysis. Its use significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound in the food safety testing of triazophos residues. These guidelines are intended for researchers, scientists, and professionals involved in the development and implementation of analytical methods for pesticide residue analysis.

Analytical Principles

The determination of triazophos residues in food matrices typically involves a multi-step process:

  • Sample Preparation: Extraction of triazophos and the internal standard (this compound) from the complex food matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for this purpose.[5]

  • Instrumental Analysis: Separation and detection of triazophos and this compound using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: The concentration of triazophos in the sample is determined by comparing the ratio of the peak area of the native analyte to that of the deuterated internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of triazophos in various food matrices. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Maximum Residue Limits (MRLs) for Triazophos in Selected Food Commodities

CommodityMRL (mg/kg)Reference
Pome fruits0.05
Cotton seed2
Soya bean (immature seeds)0.5
Rice (husked)2

Table 2: Performance Characteristics of Analytical Methods for Triazophos

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-FPDPlant materials0.005 mg/kg-80-100
UPLC-MS/MSBivalve mollusks2 ng/mL6 ng/mL-
LC-MS/MSVarious foodstuffs< 10 ng/mL--
QuEChERS & LC-MS/MSPersimmon--89.2 - 103.1

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol is a generalized version of the QuEChERS method and may require optimization for specific food matrices.

Materials:

  • Homogenized food sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • This compound internal standard solution (concentration to be optimized)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)

  • Dispersive SPE (dSPE) cleanup tubes (e.g., containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add a specific amount of water to rehydrate before proceeding.

  • Add 10 mL of acetonitrile to the tube.

  • Add a known amount of this compound internal standard solution.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge the dSPE tube at high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS, a dilution step may be necessary.

Protocol 2: Instrumental Analysis by GC-MS/MS

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

  • Autosampler

  • GC column suitable for pesticide analysis (e.g., a low-bleed, mid-polarity column)

Typical GC-MS/MS Conditions:

ParameterValue
GC
Injection Volume1 µL
Injector Temperature250 - 280 °C
Carrier GasHelium or Hydrogen
Oven ProgramOptimized for separation of target analytes
MS/MS
Ionization ModeElectron Ionization (EI)
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (Example)
TriazophosQ1: 314.1 -> Q3: 162, 119
This compoundQ1: 319.1 -> Q3: 167, 124 (Predicted)

Note: MRM transitions for this compound are predicted based on the structure and may need to be optimized.

Protocol 3: Instrumental Analysis by LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Autosampler

  • LC column (e.g., C18)

Typical LC-MS/MS Conditions:

ParameterValue
LC
Injection Volume5 - 10 µL
Mobile PhaseA: Water with 0.1% formic acid and 5mM ammonium formateB: Methanol or Acetonitrile with 0.1% formic acid
GradientOptimized for separation
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
MS/MS
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (Example)
TriazophosQ1: 314.1 -> Q3: 162, 119
This compoundQ1: 319.1 -> Q3: 167, 124 (Predicted)

Note: MRM transitions for this compound are predicted and require experimental optimization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenize Food Sample Weighing 2. Weigh 10g of Sample Homogenization->Weighing Spiking 3. Add Acetonitrile & this compound Weighing->Spiking Extraction 4. Add QuEChERS Salts & Vortex Spiking->Extraction Centrifugation1 5. Centrifuge Extraction->Centrifugation1 Cleanup 6. Transfer Supernatant to dSPE Tube Centrifugation1->Cleanup Centrifugation2 7. Vortex & Centrifuge Cleanup->Centrifugation2 Final_Extract 8. Collect Final Extract Centrifugation2->Final_Extract GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS Inject LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Inject Quantification Quantification using Internal Standard GC_MSMS->Quantification LC_MSMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for this compound analysis in food.

logical_relationship cluster_process Analytical Process cluster_output Result Triazophos_D5 This compound (Internal Standard) Extraction Extraction & Cleanup Triazophos_D5->Extraction Accurate_Quantification Accurate Quantification of Triazophos Triazophos_D5->Accurate_Quantification Reference Signal Triazophos Triazophos (Analyte) Triazophos->Extraction Triazophos->Accurate_Quantification Analyte Signal Sample_Matrix Food Matrix Sample_Matrix->Extraction Analysis Instrumental Analysis Extraction->Analysis Analysis->Accurate_Quantification Corrects for variations

Caption: Role of this compound in accurate quantification.

References

Application Note: High-Throughput Analysis of Triazophos Residues in Cereals Using a Deuterated Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Triazophos residues in various cereal matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of Triazophos-D5 as a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for high-throughput screening and quantitative determination of Triazophos in cereals to ensure compliance with regulatory limits.

Introduction

Triazophos is a broad-spectrum organophosphate insecticide and nematicide used on a variety of crops, including cereals. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Triazophos in food commodities. Accurate and reliable monitoring of its residues is crucial for consumer safety. The analysis of pesticide residues in complex matrices like cereals presents analytical challenges, primarily due to matrix effects that can cause ion suppression or enhancement in mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these effects, as it co-elutes with the target analyte and experiences similar matrix-induced variations.[1]

This application note provides a comprehensive protocol for the extraction, cleanup, and analysis of Triazophos in cereals, leveraging the benefits of a deuterated internal standard for reliable quantification.

Experimental Protocol

Sample Preparation (Modified QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[2][3] A modified procedure optimized for dry cereal matrices is outlined below.[1][4]

1.1. Homogenization: Grind a representative sample of the cereal grain to a fine powder (e.g., using a high-speed blender or a ZM 200 ultra-centrifugal mill).

1.2. Extraction:

  • Weigh 5 g (± 0.05 g) of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to rehydrate the sample. Let it stand for 30 minutes.

  • Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥4000 x g for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

2.2. Mass Spectrometry (MS) Conditions:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

2.3. MRM Transitions:

The following MRM transitions are recommended for the quantification and confirmation of Triazophos and its deuterated internal standard. The collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - ExamplePurpose
Triazophos 314.1162.120Quantifier
314.1134.130Qualifier
This compound 319.1167.120Quantifier
319.1134.130Qualifier

Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Triazophos and the common fragmentation of deuterated standards (loss of the deuterated ethyl groups). These transitions should be confirmed experimentally.

Data Presentation

Quantitative Data Summary

The following table summarizes representative performance data for the analysis of Triazophos in a wheat matrix using the described method.

ParameterValue
Limit of Detection (LOD) 0.003 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Linearity (R²) >0.995
Spike Level Average Recovery (%)
0.01 mg/kg95
0.05 mg/kg98
0.1 mg/kg102

This data is representative and may vary depending on the specific cereal matrix and instrumentation used.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for Triazophos Residue Analysis cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Cereal Sample Homogenization Extraction Extraction with Acetonitrile + H₂O + this compound IS Homogenization->Extraction Salts Addition of QuEChERS Salts Extraction->Salts Centrifugation1 Centrifugation Salts->Centrifugation1 dSPE d-SPE Cleanup with PSA Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Filtration->LCMS Quantification Quantification using This compound Internal Standard LCMS->Quantification

Caption: Workflow for Triazophos residue analysis in cereals.

Logical Relationship of Analytical Steps

logical_relationship Figure 2. Logical Flow of the Analytical Method Sample Cereal Sample Extraction Analyte Extraction & IS Spiking Sample->Extraction Isolate Analytes Cleanup Matrix Cleanup (d-SPE) Extraction->Cleanup Remove Interferences Separation Chromatographic Separation (LC) Cleanup->Separation Separate Compounds Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Identify & Measure Quantification Accurate Quantification Detection->Quantification Internal Standard Correction Result Final Result (mg/kg) Quantification->Result

Caption: Logical flow of the analytical method for Triazophos.

Conclusion

The described method provides a reliable and high-throughput solution for the determination of Triazophos residues in cereal samples. The modified QuEChERS protocol is effective for extracting the analyte from complex, dry matrices. The use of this compound as an internal standard is critical for achieving accurate and precise quantification by correcting for matrix effects inherent to LC-MS/MS analysis. This method is fit for purpose for routine monitoring and can be implemented in food safety laboratories to ensure compliance with regulatory standards for Triazophos in cereals.

References

Troubleshooting & Optimization

troubleshooting isotopic exchange in Triazophos-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Triazophos-D5. The following information addresses potential isotopic exchange issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A1: this compound is a deuterated form of the organophosphorus insecticide Triazophos. The five deuterium atoms are typically located on the phenyl ring, a position generally considered metabolically stable. This stability is crucial for its use as an internal standard in quantitative analysis, as it minimizes the likelihood of isotope loss during biological processing.

Q2: What is isotopic exchange, and why is it a concern for this compound?

A2: Isotopic exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix. This is also commonly referred to as "back-exchange."[1] For deuterated standards like this compound, this can lead to a decrease in isotopic purity, potentially compromising the accuracy of quantitative analyses, such as those performed using liquid chromatography-mass spectrometry (LC-MS).[1]

Q3: Under what conditions is the deuterium label on this compound expected to be stable?

A3: The deuterium labels on the phenyl group of this compound are generally stable under typical analytical conditions, including neutral and mildly acidic pH. However, exposure to extreme pH (highly acidic or basic), high temperatures, or certain solvents in the presence of a proton source could potentially facilitate isotopic exchange. While organophosphates like Triazophos are known to degrade in acidic and alkaline conditions, the stability of the deuterium labels themselves is a separate consideration.[2]

Q4: Can this compound be used in in vivo studies without significant loss of the deuterium label?

A4: Yes, this compound is designed for use in in vivo studies. The deuterium labels are placed at a metabolically stable position to minimize the risk of in vivo enzymatic reactions cleaving the carbon-deuterium bonds. However, it is always a best practice to verify the isotopic stability in the specific biological matrix being used.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential isotopic exchange issues with this compound.

Problem 1: Observation of Unexpected Mass Peaks in LC-MS Analysis

Question: During LC-MS analysis of my samples containing this compound, I am observing ions corresponding to Triazophos-D4, -D3, etc., in addition to the expected D5 peak. What could be the cause?

Answer: This observation strongly suggests that isotopic exchange is occurring, where deuterium atoms are being replaced by hydrogen atoms. The source of this exchange can be from various stages of your experimental workflow.

Troubleshooting Workflow for Unexpected Mass Peaks

Caption: A stepwise guide to troubleshooting the appearance of unexpected mass peaks for this compound.

Data Presentation: Impact of Mobile Phase pH on Isotopic Purity

The following table summarizes hypothetical data from a controlled experiment to assess the impact of mobile phase pH on the isotopic purity of this compound.

Mobile Phase pH% this compound% Triazophos-D4% Triazophos-D3
3.099.50.40.1
7.099.80.2<0.1
10.092.36.80.9

Experimental Protocols

Protocol 1: Sample Preparation with Minimized Isotopic Exchange Risk

  • Matrix Spiking: Spike the control matrix with a known concentration of this compound.

  • Extraction:

    • Use a buffered extraction solvent with a neutral pH (e.g., phosphate-buffered saline at pH 7.4).

    • If an organic solvent is required, ensure it is aprotic and of high purity.

    • Perform extraction at room temperature or on ice to minimize thermal effects. Avoid heating steps.

  • Purification (if necessary):

    • Utilize solid-phase extraction (SPE) with neutral pH wash and elution buffers.

    • If liquid-liquid extraction is used, ensure the pH of the aqueous phase is maintained near neutral.

  • Reconstitution:

    • After evaporation, reconstitute the sample in the initial mobile phase, ensuring its pH is compatible with maintaining isotopic stability (ideally pH 6-8).

Protocol 2: LC-MS/MS Method Optimization for Isotopic Stability

  • Chromatography:

    • Mobile Phase: Prepare a mobile phase with a neutral or slightly acidic pH (e.g., 0.1% formic acid in water/acetonitrile). Avoid basic mobile phases (e.g., ammonium hydroxide) if isotopic exchange is observed.

    • Column Temperature: Maintain the column at a moderate temperature (e.g., 25-40°C). Avoid elevated temperatures.

  • Mass Spectrometry:

    • Ion Source: Use an electrospray ionization (ESI) source.

    • Source Temperature: Set the source temperature to the lowest value that provides adequate desolvation to minimize in-source back-exchange.

    • MRM Transitions: Monitor the transitions for both this compound and the potential back-exchanged species (D4, D3, etc.) to assess the extent of exchange.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between experimental conditions and the potential for isotopic exchange.

G cluster_0 Experimental Conditions cluster_1 Process cluster_2 Outcome A High pH (>8) E Isotopic Exchange (D replaced by H) A->E B Low pH (<4) B->E C High Temperature (>60°C) C->E D Protic Solvents (e.g., H2O, MeOH) D->E F Loss of Isotopic Purity E->F G Inaccurate Quantification F->G

Caption: Factors contributing to isotopic exchange and its analytical consequences.

References

Navigating Ion Suppression of Triazophos-D5: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting ion suppression of the Triazophos-D5 signal in liquid chromatography-mass spectrometry (LC-MS) applications. This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during experimental workflows.

Ion suppression, a common phenomenon in LC-MS, can significantly impact the accuracy and sensitivity of quantitative analyses by reducing the ionization efficiency of the analyte of interest due to co-eluting matrix components.[1][2] this compound, a deuterated internal standard, is utilized to compensate for such matrix effects.[3] However, understanding and mitigating its own potential for ion suppression is crucial for reliable data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, caused by the presence of co-eluting matrix components in the ion source of the mass spectrometer.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method. Even though this compound is an internal standard used to correct for the variability in the native analyte's signal, significant or differential ion suppression of the internal standard itself can lead to inaccurate quantification.

Q2: What are the common causes of ion suppression for this compound?

A2: The primary causes of ion suppression are high concentrations of co-eluting matrix components from the sample, such as salts, lipids, proteins, and other endogenous or exogenous substances. Inadequate sample preparation is a major contributor to the presence of these interfering compounds. Additionally, certain mobile phase additives and high flow rates can also contribute to ion suppression.

Q3: How can I detect if my this compound signal is being suppressed?

A3: A common method to detect ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components causing suppression. Another method is to compare the peak area of this compound in a neat solvent standard to its peak area in a post-extraction spiked matrix sample. A significantly lower peak area in the matrix sample suggests ion suppression.

Q4: Can the choice of ionization technique affect ion suppression of this compound?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy to mitigate the effect.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving ion suppression issues with the this compound signal.

Problem 1: Low or Inconsistent this compound Signal Intensity

Possible Cause: Significant ion suppression due to matrix effects.

Solutions:

  • Optimize Sample Preparation: A robust sample preparation method is the first line of defense against ion suppression.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to effectively remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interferences behind.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide analysis in food matrices and can be effective in removing a broad range of interferences.

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and interfering peaks.

    • Column Chemistry: Consider using a column with a different stationary phase to alter selectivity.

  • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. However, this is only feasible if the concentration of the target analyte remains sufficiently high for detection.

Problem 2: Poor Reproducibility of this compound Signal Across Samples

Possible Cause: Variable matrix effects from sample to sample.

Solutions:

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the study samples. This helps to compensate for consistent matrix effects.

  • Thorough Homogenization: Ensure that all samples are thoroughly homogenized to minimize variability in the matrix composition.

Data Presentation: Quantitative Insights into Triazophos Matrix Effects

While specific quantitative data for this compound ion suppression is limited in publicly available literature, studies on the native Triazophos compound provide valuable insights into the potential matrix effects. The following table summarizes reported matrix effects for Triazophos in various food commodities. A matrix effect value of < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Food MatrixSample PreparationMatrix Effect (%)Reference
OkraQuEChERS~75-125% (Recovery)
GrasshoppersQuEChERSAverage Recovery 84%
Bell PepperQuEChERSSignal Suppression

Note: The data above pertains to Triazophos and not specifically this compound. However, as a deuterated analog, this compound is expected to experience similar matrix effects.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Vegetable Matrices

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.

4. Final Extract:

  • The supernatant is the final extract, which can be directly injected or further diluted before LC-MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

1. Setup:

  • Prepare a standard solution of this compound in the mobile phase at a concentration that provides a stable and mid-range signal.
  • Use a syringe pump to deliver this solution at a constant low flow rate (e.g., 10-20 µL/min).
  • Connect the outlet of the LC column and the syringe pump to a T-fitting.
  • Connect the outlet of the T-fitting to the mass spectrometer's ion source.

2. Procedure:

  • Start the LC gradient and the post-column infusion from the syringe pump.
  • Once a stable baseline signal for this compound is observed, inject a blank matrix extract that has been processed with your sample preparation method.
  • Monitor the signal for this compound. Any significant dip in the baseline signal indicates ion suppression at that retention time.

Visualizing the Troubleshooting Workflow and Ion Suppression Mechanism

To further aid in understanding and addressing ion suppression, the following diagrams illustrate the troubleshooting workflow and the underlying mechanism of ion suppression in an electrospray ionization source.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/Inconsistent This compound Signal cause1 Matrix Effects (Ion Suppression) start->cause1 cause2 Instrumental Issues start->cause2 solution1 Optimize Sample Prep (SPE, LLE, QuEChERS) cause1->solution1 solution2 Modify Chromatography (Gradient, Column) cause1->solution2 solution3 Dilute Sample cause1->solution3 solution4 Check Instrument Performance cause2->solution4 end Signal Restored/ Issue Resolved solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting low or inconsistent this compound signal.

Caption: Mechanism of ion suppression in an electrospray ionization (ESI) source.

References

Technical Support Center: GC Analysis of Triazophos-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape for Triazophos-D5 in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing is a common issue in GC analysis, often indicating undesirable interactions between the analyte and the system. For an organophosphorus compound like this compound, tailing is frequently caused by active sites within the GC system that can adsorb the analyte.

Common Causes and Solutions:

  • Active Inlet Liner: The glass liner in the injector is a primary site for analyte degradation and adsorption. Over time, liners become contaminated with non-volatile matrix components.

    • Solution: Regularly replace the inlet liner with a new, deactivated one. Using a liner with quartz wool can help trap non-volatile residues.[1]

  • Column Contamination: The front end of the GC column can become contaminated with sample matrix, creating active sites.

    • Solution: Trim 10-20 cm from the front of the column to remove the contaminated section.[2]

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volumes or turbulence in the flow path, leading to tailing for all peaks.[2][3]

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the manufacturer-recommended depth in both the inlet and detector.

  • System Leaks: Leaks in the carrier gas flow path can disrupt pressure and flow, affecting peak shape.

    • Solution: Perform a thorough leak check of all fittings and connections from the gas source to the detector.

Q2: What is the best type of GC column for this compound analysis?

The choice of GC column is critical for achieving good peak shape and resolution. For organophosphorus pesticides, column inertness is paramount to prevent peak tailing and analyte breakdown.[4]

Recommendations:

  • Stationary Phase: A low-polarity, low-bleed stationary phase is generally recommended. A 5% Phenyl Polysiloxane phase (e.g., -5ms) is a robust and widely used choice that provides excellent inertness.

  • Inertness: Select a column specifically designated as "inert" or "for MS analysis." These columns undergo special deactivation processes to minimize active sites.

  • Specialized Columns: Consider using columns specifically designed and tested for pesticide analysis, as they are optimized for the separation of these compounds with minimal peak tailing.

Q3: My this compound peak is split. What should I do?

Split peaks are typically caused by issues in the injection process that result in the sample being introduced onto the column as two separate bands.

Common Causes and Solutions:

  • Improper Solvent Focusing (Splitless Injection): If the initial oven temperature is too high (less than 20°C below the solvent's boiling point), the sample solvent will not condense properly at the head of the column to create a narrow band.

    • Solution: Lower the initial oven temperature to ensure effective solvent focusing.

  • Inlet Temperature: An inlet temperature that is too low can cause slow sample vaporization, while one that is too high can cause backflash, where the sample expands to a volume greater than the liner.

    • Solution: Optimize the inlet temperature. For large volume injections, a lower initial inlet temperature programmed to ramp up is often effective.

  • Mismatched Polarity: Using a sample solvent that is not compatible with the stationary phase can lead to poor peak shape, including splitting.

    • Solution: Ensure the solvent polarity is compatible with the stationary phase. For example, using a non-polar solvent like hexane with a polar wax column can cause issues.

Q4: My peaks are broad, and the sensitivity is low. How can I improve this?

Broad peaks lead to reduced peak height and, consequently, lower sensitivity and poor resolution.

Common Causes and Solutions:

  • Suboptimal Flow Rate: The carrier gas flow rate (or linear velocity) affects chromatographic efficiency. If the flow is too slow or too fast, it can lead to peak broadening.

    • Solution: Ensure your carrier gas flow rate is set to the optimal range for your column's internal diameter.

  • Slow Sample Transfer (Splitless Injection): During a splitless injection, the purge valve must remain closed long enough to transfer the analytes to the column but open before the solvent peak begins to tail excessively.

    • Solution: Optimize the splitless purge time. A time that is too long can contribute to peak broadening.

  • Column Contamination: Severe contamination can degrade the stationary phase, leading to broader peaks.

    • Solution: Trim the front of the column or, if the problem persists, replace the column.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a logical workflow to diagnose and resolve peak tailing issues for this compound. The process starts with the simplest and most common fixes.

G Start Peak Tailing Observed for this compound InjectInert Inject Inert Compound (e.g., Alkane) Start->InjectInert InertTails Does Inert Compound Tail? InjectInert->InertTails CheckFlowPath Problem is Physical: 1. Check for leaks. 2. Re-cut and reinstall column. 3. Check for dead volume. InertTails->CheckFlowPath Yes CheckActivity Problem is Chemical Activity InertTails->CheckActivity No ReplaceLiner 1. Replace Inlet Liner with a new, deactivated liner. CheckActivity->ReplaceLiner ProblemSolved1 Problem Solved ReplaceLiner->ProblemSolved1 TrimColumn 2. Trim 10-20 cm from column inlet. ReplaceLiner->TrimColumn Issue Persists ProblemSolved2 Problem Solved TrimColumn->ProblemSolved2 ReplaceColumn 3. Consider column replacement if activity persists. TrimColumn->ReplaceColumn Issue Persists

Caption: Troubleshooting workflow for peak tailing.

Data and Protocols

Table 1: Recommended GC Columns for Organophosphate Pesticide Analysis
FeatureRecommendationRationale
Stationary Phase 5% Phenyl Polysiloxane (-5ms)Provides excellent inertness and thermal stability, minimizing peak tailing for active compounds.
Column Bleed Low-Bleed / MS-CertifiedReduces baseline noise and MS source contamination, improving signal-to-noise ratios.
Internal Diameter 0.25 mmOffers a good balance between sample loading capacity and chromatographic efficiency.
Film Thickness 0.25 µmStandard thickness suitable for a wide range of pesticide analyses.
Length 30 mProvides sufficient resolution for complex mixtures.
Experimental Protocol: General GC-MS/MS Method for Triazophos

This protocol provides a starting point for the analysis of Triazophos. Parameters should be optimized for your specific instrument and sample matrix.

  • Sample Preparation (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices.

    • Homogenize 10-15 g of the sample.

    • Add an appropriate amount of water and an internal standard (like this compound).

    • Add acetonitrile for extraction.

    • Add a salt mixture (e.g., MgSO₄, NaCl) to induce phase separation.

    • Centrifuge the sample.

    • Take an aliquot of the acetonitrile layer for cleanup.

    • Perform dispersive solid-phase extraction (d-SPE) with a sorbent like PSA to remove matrix components.

    • Centrifuge and collect the supernatant for GC-MS/MS analysis.

  • GC-MS/MS Parameters:

    • The following table outlines typical parameters for the analysis.

Table 2: Typical GC-MS/MS Parameters for Triazophos Analysis
ParameterSetting
GC System Agilent 8890 GC with 7000 series Triple Quadrupole MS or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Inlet Split/Splitless (SSL)
Inlet Mode Splitless
Inlet Temperature 250 °C - 280 °C (must be optimized)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 70°C (hold 2 min), ramp at 25°C/min to 150°C, ramp at 3°C/min to 200°C, ramp at 8°C/min to 280°C (hold 10 min)
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: The oven program is an example and should be optimized for the specific separation.

Visualizing Logic: Inlet Liner Selection

The choice of inlet liner can significantly impact peak shape, especially for active compounds like organophosphates.

G Start Choosing an Inlet Liner Matrix Is the sample matrix 'dirty' or complex? Start->Matrix LinerWithWool Use a Deactivated Liner with Quartz Wool Matrix->LinerWithWool Yes LinerNoWool Use a Deactivated Liner (e.g., Tapered) Matrix->LinerNoWool No Rationale1 Wool traps non-volatile residues, protecting the column. LinerWithWool->Rationale1 Rationale2 A simple deactivated liner is sufficient for clean samples. LinerNoWool->Rationale2

Caption: Decision guide for selecting a GC inlet liner.

References

Technical Support Center: Troubleshooting Triazophos-D5 Signal Instability in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address signal instability issues encountered during the analysis of Triazophos-D5 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common causes of signal instability for the deuterated internal standard, this compound.

Issue 1: Inconsistent or Low this compound Signal Intensity

Question: My this compound internal standard signal is showing significant variability between injections or is consistently lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Signal instability for this compound can stem from several factors, ranging from sample preparation to instrument parameters. Follow these steps to diagnose and resolve the issue:

Step 1: Verify Standard Solution Integrity

  • Concern: Degradation or incorrect preparation of the this compound stock or working solutions. Triazophos can degrade at elevated temperatures.[1]

  • Action:

    • Prepare a fresh dilution of your this compound standard from the stock solution.

    • Compare the signal intensity of the fresh standard with a previously prepared working standard.

    • Ensure proper storage of stock solutions (typically at -20°C in a dark, airtight container).

Step 2: Investigate for Isotopic Exchange (Back-Exchange)

  • Concern: While the deuterium labels on the phenyl ring of this compound are in a chemically stable position, extreme pH conditions during sample preparation or in the mobile phase could potentially lead to back-exchange with protons.

  • Action:

    • Evaluate the pH of your sample extracts and mobile phases.

    • If using highly acidic or basic conditions, consider neutralizing the sample extract before injection or adjusting the mobile phase pH to a more neutral range if chromatographic performance is not compromised.

Step 3: Assess for Matrix Effects

  • Concern: Co-eluting matrix components from the sample can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to signal variability.

  • Action:

    • Perform a post-extraction spike experiment to evaluate the extent of matrix effects. This involves comparing the signal of this compound in a clean solvent to its signal when spiked into a blank matrix extract.

    • If significant matrix effects are observed, consider the following:

      • Improve Sample Cleanup: Employ additional cleanup steps after QuEChERS extraction, such as dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., C18, GCB) to remove interfering matrix components.

      • Dilute the Sample: A simple dilution of the final extract can often mitigate matrix effects, although this may impact the limit of detection for the target analyte.

      • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.

Step 4: Optimize LC-MS Parameters

  • Concern: Suboptimal Liquid Chromatography or Mass Spectrometry conditions can lead to poor peak shape, inconsistent ionization, and signal instability.

  • Action:

    • Liquid Chromatography:

      • Peak Shape: Ensure good chromatographic peak shape for this compound. Tailing or fronting peaks can lead to inconsistent integration and variable signal intensity. Adjust the mobile phase composition or gradient if necessary.

      • Co-elution: Verify that this compound and the native Triazophos co-elute. While deuterated standards generally elute slightly earlier than their non-deuterated counterparts, a significant separation can indicate a problem with the chromatography and may lead to differential matrix effects.[2][3][4][5]

    • Mass Spectrometry:

      • Source Parameters: Optimize ion source parameters such as gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage to ensure efficient and consistent ionization of this compound.

      • MRM Transitions: Confirm that you are using the correct and most sensitive Multiple Reaction Monitoring (MRM) transitions for this compound.

Step 5: Check for System Contamination and Carryover

  • Concern: Contamination in the LC system or carryover from previous injections can interfere with the this compound signal.

  • Action:

    • Inject a solvent blank after a high-concentration standard or sample to check for carryover.

    • If carryover is observed, implement a more rigorous needle wash protocol or clean the injection port and sample loop.

    • High background noise can indicate system contamination. Flush the LC system and mass spectrometer as per the manufacturer's recommendations.

FAQs (Frequently Asked Questions)

Q1: Is this compound prone to isotopic exchange?

A1: The deuterium atoms in this compound are located on the phenyl ring. This is a chemically stable position, and therefore, isotopic exchange is unlikely to occur under typical LC-MS analytical conditions. However, it is always good practice to avoid prolonged exposure to extreme pH conditions.

Q2: My this compound peak appears at a slightly different retention time than the native Triazophos. Is this normal?

A2: Yes, this is a known phenomenon. Deuterated compounds, particularly those with deuterium substitution on an aromatic ring, can have slightly different hydrophobic interactions with the stationary phase compared to their non-deuterated analogs. This can result in a small shift in retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography. Ensure that the retention time difference is small and consistent, and that both peaks are well-resolved from any interferences.

Q3: How can I quantitatively assess matrix effects on my this compound signal?

A3: You can calculate the matrix effect (ME) using the following formula:

ME (%) = (Peak area of post-extraction spike / Peak area in neat solvent) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates signal suppression.

  • A value > 100% indicates signal enhancement.

Matrix Effect (ME)Interpretation
80% - 120%Generally considered acceptable
< 80%Significant signal suppression
> 120%Significant signal enhancement

Q4: What are the recommended MRM transitions for this compound?

A4: The exact MRM transitions should be optimized for your specific instrument. However, a common approach is to monitor the transition from the precursor ion (the [M+H]+ adduct of this compound) to a stable product ion. Given that the deuterium labels are on the phenyl ring, you would expect a +5 Da shift in the precursor ion and any fragment ions containing the phenyl group compared to the unlabeled Triazophos.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - Example 1Product Ion (m/z) - Example 2
Triazophos314.1161.0133.0
This compound 319.1 166.0 133.0 (if fragment does not contain the phenyl group)

Note: These are example transitions and should be empirically determined on your mass spectrometer.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects for this compound

Objective: To quantify the effect of the sample matrix on the this compound signal intensity.

Methodology:

  • Prepare a this compound standard in a neat solvent (e.g., acetonitrile) at a concentration representative of what is expected in the final sample extract (e.g., 50 ng/mL).

  • Select a representative blank matrix sample (e.g., a cucumber extract that is known to be free of Triazophos).

  • Process the blank matrix sample through your entire sample preparation workflow (e.g., QuEChERS extraction and cleanup).

  • Spike the blank matrix extract with the this compound standard to achieve the same final concentration as the neat solvent standard (e.g., 50 ng/mL). This is the post-extraction spike sample.

  • Analyze both the neat solvent standard and the post-extraction spike sample by LC-MS/MS under the same conditions.

  • Compare the peak areas of this compound in both injections and calculate the matrix effect using the formula provided in the FAQs.

Protocol 2: QuEChERS Sample Preparation for Triazophos Analysis in Produce

Objective: To provide a general sample preparation workflow for the analysis of Triazophos and this compound in fruits and vegetables.

Methodology:

  • Homogenize 10-15 g of the sample.

  • Add 10-15 mL of acetonitrile and the appropriate amount of this compound internal standard.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge .

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Perform dispersive SPE (d-SPE) cleanup by adding the aliquot to a tube containing magnesium sulfate and a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, or GCB for pigmented matrices).

  • Vortex and centrifuge .

  • The supernatant is ready for LC-MS/MS analysis .

Visualizations

Troubleshooting_Workflow start Signal Instability Observed (Low or Variable this compound Signal) check_standard Verify Standard Solution Integrity - Prepare fresh standard - Compare with old standard start->check_standard check_ph Investigate Isotopic Exchange - Check pH of sample extract and mobile phase check_standard->check_ph Standard OK solution_found Signal Stability Restored check_standard->solution_found New standard resolves issue check_matrix Assess for Matrix Effects - Perform post-extraction spike experiment check_ph->check_matrix pH OK check_ph->solution_found pH adjustment resolves issue optimize_lcms Optimize LC-MS Parameters - Check peak shape and co-elution - Optimize source parameters and MRMs check_matrix->optimize_lcms No significant matrix effects improve_cleanup Improve Sample Cleanup - Use d-SPE - Dilute sample check_matrix->improve_cleanup Matrix effects present use_matrix_matched Use Matrix-Matched Calibrants check_matrix->use_matrix_matched Matrix effects present check_contamination Check for System Contamination - Inject solvent blank - Perform system flush if needed optimize_lcms->check_contamination Parameters optimized optimize_lcms->solution_found Optimization resolves issue check_contamination->solution_found System clean improve_cleanup->optimize_lcms improve_cleanup->solution_found Improved cleanup resolves issue use_matrix_matched->optimize_lcms use_matrix_matched->solution_found Matrix-matched standards resolve issue

Caption: Troubleshooting workflow for this compound signal instability.

Matrix_Effect_Evaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation neat_std Prepare Neat Standard in Solvent analyze_neat Analyze Neat Standard neat_std->analyze_neat blank_matrix Prepare Blank Matrix Extract (QuEChERS) post_spike Post-Extraction Spike: Add Standard to Blank Extract blank_matrix->post_spike analyze_spike Analyze Post-Extraction Spike post_spike->analyze_spike compare_areas Compare Peak Areas analyze_neat->compare_areas analyze_spike->compare_areas calculate_me Calculate Matrix Effect (%) compare_areas->calculate_me

Caption: Experimental workflow for evaluating matrix effects.

References

Technical Support Center: Optimizing Injection Volume for Triazophos-D5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of Triazophos-D5.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, with a focus on problems related to injection volume.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing or fronting after injection. What are the potential causes and solutions?

Answer:

Peak tailing or fronting is a common issue that can compromise the accuracy and precision of your analysis. The source of the problem can often be traced back to the injection parameters or column conditions.

Potential Causes & Solutions:

  • Inappropriate Injection Volume: Injecting too large a sample volume can overload the column, leading to peak fronting. Conversely, while less common, very small injection volumes with certain injector types can sometimes contribute to poor peak shape.

    • Solution: Systematically decrease the injection volume (e.g., from 2 µL to 1 µL, then 0.5 µL) and observe the peak shape. A good starting point for injection volume is typically between 1-5% of the total column volume.[1]

  • Solvent Mismatch: If the sample solvent has a significantly higher elution strength than the initial mobile phase, it can cause the analyte to move through the column too quickly, resulting in peak distortion.

    • Solution: Whenever possible, dissolve your this compound standard in the initial mobile phase. If this is not feasible, try to use a solvent that is as weak as or weaker than the mobile phase.

  • Column Degradation: Over time, the column's stationary phase can degrade, or the column inlet frit can become partially blocked, leading to distorted peaks.

    • Solution: If you suspect column degradation, try reversing and flushing the column. If the problem persists, replacing the column may be necessary. Using a guard column can help extend the life of your analytical column.

  • Active Sites in the Inlet or Column: Organophosphorus pesticides can interact with active sites in the GC inlet liner or on the column, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for pesticide analysis. Regular maintenance and cleaning of the injector port are also crucial.

Logical Troubleshooting Workflow for Poor Peak Shape:

cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) check_volume Reduce Injection Volume start->check_volume check_solvent Match Sample Solvent to Mobile Phase check_volume->check_solvent No Improvement solution_volume Optimized Peak Shape check_volume->solution_volume Improvement check_column Inspect/Replace Guard/Analytical Column check_solvent->check_column No Improvement check_solvent->solution_volume Improvement check_liner Use Deactivated Inlet Liner check_column->check_liner No Improvement check_column->solution_volume Improvement check_liner->solution_volume Improvement

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Low Sensitivity or Inconsistent Results

Question: I am observing low signal intensity or poor reproducibility for my this compound peak. Could the injection volume be the cause?

Answer:

Yes, the injection volume and technique can significantly impact sensitivity and reproducibility.

Potential Causes & Solutions:

  • Injection Volume Too Low: While reducing injection volume can improve peak shape, an excessively small volume may lead to a signal that is too low to be reliably detected and integrated, resulting in poor reproducibility.

    • Solution: If you have good peak shape but low sensitivity, cautiously increase the injection volume. It's a balance between peak shape and signal intensity.

  • Injector Discrimination: In split/splitless injectors, higher boiling point compounds like this compound might be partially lost during injection if the parameters are not optimized, leading to lower than expected response.

    • Solution: Optimize the injector temperature and splitless time. A lower initial oven temperature can help focus the analytes at the head of the column. Consider using a packed inlet liner with deactivated glass wool to aid in sample vaporization and transfer.

  • Large Volume Injection (LVI) Issues: While LVI can enhance sensitivity, improper optimization of parameters like vent flow, vent pressure, and inlet temperature can lead to analyte loss.

    • Solution: When using LVI, optimize the solvent vent time to ensure the solvent is removed without losing the analyte. The inlet temperature should be set slightly below the solvent's boiling point during the initial venting phase.

Experimental Workflow for Optimizing Sensitivity:

start Low Sensitivity/ Inconsistent Results step1 Establish Baseline with Standard Injection Volume (e.g., 1 µL) start->step1 step2 Gradually Increase Injection Volume step1->step2 step3 Monitor Peak Area and S/N Ratio step2->step3 step4 Observe Peak Shape step3->step4 decision Peak Shape Acceptable? step4->decision optimize_lvi Consider & Optimize Large Volume Injection (LVI) decision->optimize_lvi No (Fronting) final Optimal Injection Volume for Sensitivity decision->final Yes optimize_lvi->final

Caption: Workflow for optimizing injection volume for sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis by GC-MS?

A typical starting injection volume for GC-MS analysis of pesticides is 1 µL in splitless mode.[2] This volume generally provides a good balance between achieving adequate sensitivity and maintaining good chromatographic peak shape. From this starting point, you can optimize by increasing or decreasing the volume based on your instrument's sensitivity and the concentration of your sample.

Q2: When should I consider using Large Volume Injection (LVI) for this compound analysis?

LVI is beneficial when you need to achieve very low detection limits to meet stringent regulatory requirements. By injecting a larger volume of sample (e.g., 5-25 µL), you can introduce more analyte into the system, thereby increasing the signal-to-noise ratio. However, LVI requires careful optimization of injection parameters to avoid issues like peak distortion and column flooding. Studies on other organophosphate pesticides have shown that LVI can lead to greater sensitivity and improved peak shapes compared to hot splitless injection when properly optimized.[3]

Q3: How does the choice of injection mode (e.g., flow-through vs. feed injection in LC-MS) affect the analysis of polar pesticides?

For LC-MS analysis of polar pesticides, the injection mode can have a significant impact. In flow-through mode, increasing the injection volume can lead to peak splitting or breakthrough for early-eluting polar compounds, especially when the sample is dissolved in a strong solvent.[4] In contrast, feed injection mode can mitigate these solvent effects by infusing the sample at a controlled rate, which often results in better peak shapes, improved linearity, and lower limits of quantification (LOQs) at larger injection volumes.[4]

Q4: Can the sample solvent affect my peak shape at different injection volumes?

Absolutely. The sample solvent's elution strength relative to the mobile phase is a critical factor. Injecting a sample dissolved in a strong solvent can cause distorted peaks, and this effect is often exacerbated at larger injection volumes. For reversed-phase chromatography, a sample solvent with a high percentage of organic solvent can lead to peak fronting. It is always best to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.

Data Presentation

The following tables summarize the impact of injection volume and injection mode on analytical performance, based on data for representative pesticides. These principles are directly applicable to the analysis of this compound.

Table 1: Effect of Injection Volume on Peak Area and Shape (Illustrative Data)

Injection Volume (µL)Peak Area (Counts)Peak Asymmetry (USP)Observations
0.550,0001.1Symmetrical peak, low intensity
1.0110,0001.2Good symmetry and intensity
2.0250,0000.9Onset of peak fronting
5.0550,0000.7Significant peak fronting (overload)

Table 2: Comparison of Injection Modes for Polar Pesticide Analysis (Illustrative Data)

Injection ModeInjection Volume (µL)Peak ShapeLimit of Quantification (LOQ) (ppt)
Flow-Through1.0Slight peak splitting50-80
Flow-Through1.5Significant peak splitting70-120
Feed Injection1.0Excellent30-40
Feed Injection1.5Excellent30-40

Experimental Protocols

Representative GC-MS/MS Protocol for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation: Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS)

  • Column: A low-bleed, mid-polarity capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection:

    • Mode: Splitless

    • Injection Volume: 1 µL (optimize between 0.5 - 2 µL)

    • Injector Temperature: 250 °C

    • Splitless Time: 1 min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 3 °C/min to 200 °C

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 min

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MS/MS Transitions for Triazophos:

      • Quantifier: 161.03 > 134.03

      • Qualifier: 257.05 > 162.03

    • Note: MRM transitions for this compound will need to be determined based on the deuteration pattern. It is expected that the precursor and product ions will have a mass shift corresponding to the number of deuterium atoms.

  • Sample Preparation:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., ethyl acetate or acetonitrile).

    • Working standards are prepared by diluting the stock solution to the desired concentration range.

    • For matrix-matched calibration, the final dilution should be made in a blank matrix extract that has been prepared using the same method as the samples (e.g., QuEChERS).

References

Technical Support Center: Stability of Triazophos-D5 in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the deuterated internal standard, Triazophos-D5, during chromatographic analysis. As specific stability data for this compound in various mobile phases is not extensively documented in publicly available literature, this guide focuses on the general chemical properties of organophosphorus pesticides, potential degradation pathways, and systematic approaches to identify and mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is decreasing or showing high variability during an analytical run. What are the potential causes?

A1: A decreasing or erratic signal for this compound can be indicative of instability in the mobile phase or other aspects of the analytical workflow. Key potential causes include:

  • Mobile Phase pH: Triazophos, as an organophosphorus pesticide, contains a phosphate ester bond that can be susceptible to hydrolysis.[1] Extreme pH conditions (both acidic and basic) in the mobile phase can catalyze this degradation.

  • Mobile Phase Composition: The organic solvent and additives in the mobile phase can influence stability. While common reversed-phase solvents like acetonitrile and methanol are generally inert, additives and buffers can impact pH and reactivity.

  • Temperature: Elevated temperatures, both in the autosampler and the column compartment, can accelerate the degradation of thermally labile compounds like some pesticides.[2]

  • In-source Degradation: The conditions within the mass spectrometer's ion source (e.g., temperature, voltages) can sometimes cause fragmentation or degradation of the analyte.

  • Adsorption: Active sites on the column, tubing, or vials can lead to irreversible adsorption of the analyte, resulting in signal loss.

Q2: What is the primary degradation product of Triazophos and how would that affect my analysis?

A2: The primary degradation of Triazophos involves the hydrolysis of the P-O ester bond. This process results in the formation of 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) and o,o-diethyl phosphorothioic acid.[1] If this compound degrades, you would expect to see a decrease in its peak area and potentially the appearance of a peak corresponding to its deuterated PHT metabolite. This degradation compromises the accuracy of your quantitative analysis as the internal standard is no longer a stable reference.

Q3: Are there general best practices for preparing and storing this compound solutions to ensure stability?

A3: Yes, proper handling is crucial.

  • Stock Solutions: Prepare stock solutions in a high-purity, non-reactive solvent such as acetonitrile or methanol. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.

  • Working Solutions: Prepare fresh working solutions for each analytical batch if possible. If storing working solutions, keep them in the autosampler at a reduced temperature (e.g., 4°C).

  • pH Considerations: Avoid preparing stock or working solutions in highly acidic or basic aqueous solutions for prolonged periods.

Troubleshooting Guide for this compound Instability

If you suspect that the mobile phase composition is affecting the stability of this compound, follow this systematic troubleshooting guide.

Issue: Decreasing or erratic peak area of this compound throughout an analytical sequence.

Step 1: Evaluate Mobile Phase pH

  • Rationale: The pH of the mobile phase is a critical factor in the stability of organophosphorus pesticides.[2]

  • Action:

    • Prepare a fresh batch of the mobile phase, ensuring accurate pH measurement of the aqueous component before mixing with the organic solvent.

    • If using an acidic mobile phase (e.g., with formic acid), consider using a buffered mobile phase at a slightly higher pH (e.g., pH 4-6) to see if stability improves. Ammonium formate or ammonium acetate are common buffers compatible with mass spectrometry.

    • If using a basic mobile phase, assess if a neutral or slightly acidic mobile phase is suitable for your chromatography to minimize potential base-catalyzed hydrolysis.

Step 2: Investigate the Influence of Mobile Phase Composition

  • Rationale: Different organic solvents and additives can affect analyte stability and chromatographic performance.

  • Action:

    • If using methanol, try substituting it with acetonitrile, or vice versa, to see if the solvent itself is contributing to degradation.

    • Evaluate the concentration of any additives. For example, if using formic acid, test a lower concentration (e.g., 0.05% instead of 0.1%).

Step 3: Assess the Impact of Temperature

  • Rationale: Thermal degradation can be a significant factor for some pesticides.[2]

  • Action:

    • Set the autosampler temperature to a lower value (e.g., 4°C) to maintain the stability of samples waiting for injection.

    • If chromatographically feasible, try reducing the column temperature in increments of 5-10°C to see if this mitigates on-column degradation.

Step 4: Conduct a Stability Experiment

  • Rationale: A systematic experiment is the most definitive way to identify the source of instability.

  • Action:

    • Prepare solutions of this compound in different mobile phase compositions that you are considering.

    • Store these solutions under different temperature conditions (e.g., room temperature, 4°C).

    • Inject these solutions onto the LC-MS system at regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) and monitor the peak area of this compound.

Experimental Protocol: Assessing this compound Stability in Mobile Phase

This protocol outlines a method to systematically evaluate the stability of this compound in a specific mobile phase.

1. Objective: To determine the stability of this compound in a given mobile phase over a 24-hour period at a specific temperature.

2. Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile)

  • LC-MS grade solvents and additives (e.g., water, acetonitrile, formic acid, ammonium formate)

  • Calibrated pipettes and autosampler vials

3. Procedure:

  • Preparation of Test Solution:

    • Prepare the mobile phase to be tested (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

    • Create a working solution of this compound at a typical analytical concentration (e.g., 50 ng/mL) by diluting the stock solution in a pre-mixed solution of your initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Time-Point Analysis:

    • Transfer the test solution to several autosampler vials.

    • Place the vials in the autosampler set at a controlled temperature (e.g., 25°C or 4°C).

    • Inject the solution onto the LC-MS system immediately after preparation (T=0).

    • Subsequently, inject the solution at predetermined time points (e.g., T=2, 4, 8, 12, and 24 hours).

  • Data Analysis:

    • Record the peak area of this compound for each injection.

    • Calculate the percentage of the initial peak area remaining at each time point.

    • Plot the percentage of remaining this compound peak area against time.

4. Interpretation of Results:

  • Stable: If the peak area of this compound remains within ±15% of the initial (T=0) value over the 24-hour period, the standard is considered stable under those conditions.

  • Unstable: A systematic decrease in the peak area of more than 15% indicates degradation.

Data Presentation

Summarize the results of your stability experiments in a clear and organized table. The following is a hypothetical example illustrating how to present such data.

Table 1: Hypothetical Stability Data for this compound in Different Mobile Phases at Room Temperature (25°C)

Time (hours)Peak Area (Mobile Phase 1: 0.1% Formic Acid in ACN/H₂O)% Remaining (Mobile Phase 1)Peak Area (Mobile Phase 2: 5mM Ammonium Formate, pH 4.5 in ACN/H₂O)% Remaining (Mobile Phase 2)
01,520,000100.0%1,535,000100.0%
21,410,00092.8%1,510,00098.4%
41,280,00084.2%1,540,000100.3%
81,050,00069.1%1,495,00097.4%
12850,00055.9%1,525,00099.3%
24560,00036.8%1,505,00098.0%

In this hypothetical example, the data suggests that this compound is unstable in the acidic mobile phase (Mobile Phase 1) but is stable in the buffered, slightly acidic mobile phase (Mobile Phase 2).

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting this compound instability issues.

TroubleshootingWorkflow start Start: this compound Signal Instability Observed check_system Check System Suitability (e.g., replicate injections of a fresh standard) start->check_system system_ok System Performance OK? check_system->system_ok investigate_system Troubleshoot LC-MS System (e.g., check for leaks, clean ion source) system_ok->investigate_system No stability_exp Conduct Mobile Phase Stability Experiment system_ok->stability_exp Yes investigate_system->check_system assess_ph Assess Mobile Phase pH stability_exp->assess_ph assess_temp Assess Temperature Effects (Autosampler & Column) stability_exp->assess_temp assess_composition Assess Mobile Phase Composition (Solvent & Additives) stability_exp->assess_composition stable Analyte Stable? assess_ph->stable assess_temp->stable assess_composition->stable optimize_method Optimize Method: - Use buffered mobile phase - Reduce temperature - Change solvent/additive stable->optimize_method No end End: Stable Method Achieved stable->end Yes optimize_method->stability_exp

References

Technical Support Center: Triazophos-D5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the analysis of Triazophos using its deuterated internal standard, Triazophos-D5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Triazophos. It is chemically identical to Triazophos, except that five hydrogen atoms have been replaced with deuterium. In quantitative mass spectrometry, it is added to samples at a known concentration before preparation and analysis. Because it behaves almost identically to Triazophos during extraction, cleanup, and ionization, it is used to accurately correct for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer.

Q2: Is the co-elution of Triazophos and this compound a problem?

A2: No, this is the desired behavior. For an internal standard to work effectively, it should have the same retention time and chromatographic peak shape as the analyte it is meant to quantify. The co-elution ensures that both compounds experience the same conditions (like ion suppression) at the same time, allowing for accurate quantification.

Q3: My chromatogram shows a broad or shouldered peak for Triazophos/Triazophos-D5. What is the likely cause?

A3: A distorted peak shape often indicates the co-elution of one or more interfering compounds from the sample matrix.[1] These matrix components exit the chromatography column at the same time as your target analytes. If you are using a mass spectrometer, you can confirm this by examining the mass spectrum across the peak; a changing ion profile indicates the presence of multiple compounds.[1]

Q4: What are "matrix effects" and how do they relate to co-elution?

A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] When a matrix component co-elutes with Triazophos, it can compete for ionization in the mass spectrometer's source, leading to a suppressed (or sometimes enhanced) signal. This can result in inaccurate and unreliable quantification. Using a co-eluting internal standard like this compound is the primary way to compensate for these effects. However, severe co-elution can still compromise data quality.

Troubleshooting Guide: Resolving Co-elution with Matrix Interferences

This guide provides systematic steps to resolve co-elution between the Triazophos/Triazophos-D5 analyte pair and interfering compounds from the sample matrix.

Problem: How do I resolve a confirmed co-elution with a matrix interference?

The primary goal is to change the chromatography to separate the interfering peak from the Triazophos/Triazophos-D5 peak. This involves systematically adjusting chromatographic parameters to alter the selectivity of the separation.

Logical Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing and resolving co-elution issues. Start with the simplest and quickest adjustments (e.g., gradient modification) before moving to more involved changes like switching the column.

CoElution_Troubleshooting start Start: Co-elution Suspected confirm Confirm Co-elution (Check Ion Ratios / Peak Purity) start->confirm is_confirmed Co-elution Confirmed? confirm->is_confirmed lc_path LC Method Optimization is_confirmed->lc_path Yes (LC) gc_path GC Method Optimization is_confirmed->gc_path Yes (GC) end_resolved Issue Resolved is_confirmed->end_resolved No modify_gradient 1. Modify Gradient Program (Shallower Gradient) lc_path->modify_gradient modify_temp 1. Optimize Temperature Program (Slower Ramp Rate) gc_path->modify_temp modify_mobile_phase 2. Change Organic Modifier (e.g., ACN to MeOH) modify_gradient->modify_mobile_phase change_column 3. Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) modify_mobile_phase->change_column sample_prep 4. Improve Sample Preparation (dSPE Cleanup / Dilution) change_column->sample_prep modify_flow 2. Adjust Carrier Gas Flow Rate modify_temp->modify_flow change_gc_column 3. Change Column Phase (e.g., 5ms to 35ms) modify_flow->change_gc_column change_gc_column->sample_prep sample_prep->end_resolved end_not_resolved Consult Instrument Specialist

Caption: A decision tree for troubleshooting co-elution issues.

Data Presentation

Table 1: Typical Mass Spectrometry Parameters for Triazophos Analysis

For accurate detection, specific precursor and product ion transitions are monitored in the mass spectrometer. The transitions for this compound are adjusted based on the mass increase from deuterium labeling.

AnalytePlatformPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
Triazophos LC-MS/MS314.0162.0119.0
This compound LC-MS/MS319.0167.0124.0
Triazophos GC-MS/MS257.0162.0134.0
This compound GC-MS/MS262.0167.0139.0
Note: The specific m/z values for this compound are predicted based on the fragmentation of the deuterated molecule and should be confirmed experimentally. The GC-MS/MS precursor ion is a common fragment, not the molecular ion.[3][4]
Table 2: Recommended Chromatographic Columns for Separation

The choice of column (stationary phase) is one of the most powerful tools to alter selectivity and resolve co-eluting peaks.

PlatformColumn TypeDescription & Use Case
LC-MS/MS C18 (e.g., Accucore C18)Starting Point: Good general-purpose column for moderately polar pesticides. Provides strong hydrophobic retention.
LC-MS/MS Phenyl-HexylAlternative Selectivity: Offers different pi-pi interactions, which can resolve aromatic matrix components that co-elute on a C18 column.
GC-MS/MS Low-polarity (5% Phenyl) (e.g., Rxi-5ms)Starting Point: A robust, general-purpose column for a wide range of pesticides.
GC-MS/MS Mid-polarity (35-50% Phenyl)Alternative Selectivity: Increases retention for polarizable compounds, which can separate them from non-polar matrix interferences.

Experimental Protocols

Protocol 1: Systematic Modification of LC Gradient to Resolve Co-elution

This protocol details how to adjust the mobile phase gradient, often the fastest way to improve separation.

  • Establish Baseline: Perform an injection using your current LC method to get a baseline chromatogram showing the co-elution. A typical starting method is provided below.

    • Column: C18, 100 mm x 2.1 mm, 2.6 µm

    • Mobile Phase A: Water with 5 mM Ammonium Formate + 0.1% Formic Acid

    • Mobile Phase B: Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 10% B, ramp to 98% B over 10 minutes, hold for 2 minutes.

  • Implement a Shallower Gradient: Modify the gradient to decrease the rate of change in organic solvent composition around the retention time of Triazophos.

    • Example: If Triazophos elutes at 6 minutes (approximately 60% B in the original gradient), modify the program to ramp from 40% B to 70% B over 6 minutes instead of the original 3 minutes.

  • Analyze and Compare: Inject the sample using the modified gradient. Compare the resolution between the interfering peak and the Triazophos peak to the baseline chromatogram.

  • Iterate if Necessary: If separation is improved but not complete, make the gradient even shallower or introduce an isocratic hold just before the elution of the target peak.

Protocol 2: Enhancing Sample Cleanup with Dispersive SPE (dSPE)

If chromatographic changes are insufficient, improving the sample preparation to remove the interference is the next logical step. The QuEChERS method with a dSPE cleanup is standard for pesticide analysis.

  • Initial Extraction (QuEChERS):

    • Homogenize 10-15 g of your sample (e.g., fruit, vegetable, soil).

    • Add 10 mL of acetonitrile (containing this compound internal standard) and shake vigorously.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate) and shake for 1 minute.

    • Centrifuge the sample at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a dSPE tube.

    • Standard Cleanup: For many food matrices, a dSPE tube containing PSA (Primary Secondary Amine) to remove organic acids and MgSO₄ to remove residual water is sufficient.

    • Enhanced Cleanup: If you suspect pigmented or fatty interferences, use a dSPE tube with added sorbents:

      • Graphitized Carbon Black (GCB): Add to remove pigments and sterols.

      • C18: Add to remove non-polar interferences like fats.

    • Vortex the dSPE tube for 1 minute, then centrifuge for 5 minutes.

  • Final Analysis: Collect the cleaned supernatant, add any post-extraction internal standards if required, and inject it into the LC-MS/MS or GC-MS/MS system. Compare the chromatogram to one from a sample prepared without the enhanced cleanup to assess the reduction in interference.

Chromatographic Parameter Relationships

The following diagram illustrates how key experimental parameters in liquid chromatography are related and how they can be manipulated to improve peak resolution.

Parameter_Relationships cluster_params Adjustable Parameters cluster_factors Resolution Factors (Rs) mobile_phase Mobile Phase (Gradient, Solvent Type, pH) selectivity Selectivity (α) (Peak Spacing) mobile_phase->selectivity retention Retention (k) (Elution Time) mobile_phase->retention column Stationary Phase (Chemistry, Length, Particle Size) efficiency Efficiency (N) (Peak Width) column->efficiency column->selectivity conditions Operating Conditions (Flow Rate, Temperature) conditions->efficiency conditions->retention resolution Improved Peak Resolution efficiency->resolution selectivity->resolution retention->resolution

Caption: Relationship between LC parameters and chromatographic resolution.

References

minimizing background noise in Triazophos-D5 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in the detection of Triazophos-D5.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions to identify and resolve sources of background noise.

Issue: High Background Noise Across the Entire Chromatogram

Symptoms:

  • Elevated baseline in the total ion chromatogram (TIC).

  • Difficulty in distinguishing low-intensity analyte peaks from the baseline.

  • Poor signal-to-noise ratio for your this compound peak.

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents Use fresh, high-purity, LC-MS grade solvents. Filter all mobile phases before use.
Contaminated LC-MS System Flush the entire system with a gradient of high-purity solvents (e.g., water, isopropanol, acetonitrile, methanol). If contamination persists, consider cleaning the ion source.
Leaking System Check all fittings and connections for leaks using an electronic leak detector. Ensure a stable spray in the ion source.
Contaminated Gas Supply Use high-purity nitrogen for the nebulizer and drying gas. Install and regularly check gas filters.

Issue: Intermittent or Spiking Noise

Symptoms:

  • Random, sharp peaks appearing in the baseline of your chromatogram.

  • Inconsistent baseline across multiple injections.

Possible Causes and Solutions:

CauseSolution
Electrical Interference Ensure the LC-MS instrument is on a dedicated electrical circuit. Check for nearby equipment that may cause electrical interference.
Air Bubbles in the System Degas your mobile phases thoroughly. Check for loose fittings that could introduce air into the system.
Autosampler Contamination Run a blank injection (injecting only the mobile phase) to check for carryover from previous samples. Implement a rigorous needle and injection port wash protocol between samples.

Issue: Matrix Effects Leading to Ion Suppression or Enhancement

Symptoms:

  • Inconsistent this compound peak areas in replicate injections of the same sample.

  • Lower than expected signal intensity for your analyte.

  • Significant difference in analyte response between a pure standard solution and a matrix-spiked sample.

Possible Causes and Solutions:

CauseSolution
Co-elution of Matrix Components Optimize the chromatographic method to better separate this compound from interfering matrix components. This can involve adjusting the gradient, flow rate, or using a different column chemistry.
Insufficient Sample Cleanup Employ a more effective sample preparation technique to remove matrix interferences. The QuEChERS method with an appropriate cleanup step is highly recommended.
Ionization Competition in the Source Use a stable isotope-labeled internal standard (like this compound) to compensate for matrix effects. The ratio of the analyte to the internal standard should remain consistent even with signal suppression or enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of background noise in this compound analysis?

A1: The most common sources of background noise in pesticide analysis, including for this compound, are often related to the sample matrix and the cleanliness of the analytical system. Co-extractives from complex matrices like food or environmental samples can interfere with the ionization of the target analyte, leading to what is known as matrix effects.[1][2] Additionally, contamination from solvents, reagents, and the LC-MS system itself can contribute significantly to a high baseline and extraneous peaks.[3]

Q2: How can I reduce matrix effects when analyzing this compound in complex samples?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is a highly effective technique for reducing matrix effects in pesticide analysis.[1][2] This method involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove specific types of interferences. The choice of d-SPE sorbent is critical and depends on the sample matrix.

Q3: Which d-SPE sorbent should I use for my specific sample matrix?

A3: The selection of the d-SPE sorbent in the QuEChERS method is crucial for effective cleanup and minimizing background noise. Here is a summary of common sorbents and their primary applications:

SorbentPrimary FunctionBest For RemovingNot Recommended For
PSA (Primary Secondary Amine) Anion exchangeSugars, fatty acids, organic acids, and some pigments.-
C18 (Octadecylsilane) Reverse-phaseNonpolar interferences like fats and oils.Very polar pesticides.
GCB (Graphitized Carbon Black) AdsorptionPigments (e.g., chlorophyll, carotenoids) and sterols.Planar pesticides, as it can lead to their loss.
Z-Sep/Z-Sep+ (Zirconia-based) Lewis acid/base interactionsFats, lipids, and pigments.-

For a general-purpose cleanup for many food matrices, a combination of PSA and C18 is often a good starting point. For samples with high pigment content, such as leafy greens, GCB can be effective, but care must be taken to avoid the loss of planar pesticides.

Q4: What are the optimal LC-MS/MS parameters for this compound detection?

A4: While optimal parameters should be determined empirically on your specific instrument, here are typical starting parameters for Triazophos analysis using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion will be shifted by approximately 5 Da.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) for Triazophos 314.1
Likely Precursor Ion (m/z) for this compound ~319.1
Product Ion 1 (m/z) 162.0
Collision Energy for Product Ion 1 (eV) 18
Product Ion 2 (m/z) 118.9
Collision Energy for Product Ion 2 (eV) 34

It is crucial to optimize the collision energy for each transition on your instrument to achieve the best signal intensity.

Experimental Protocols

QuEChERS Sample Preparation Protocol for Solid Food Matrices (e.g., Fruits, Vegetables)

This protocol is a general guideline and may need to be optimized for your specific matrix.

1. Sample Homogenization:

  • Weigh 10-15 g of the representative sample into a blender.
  • Add an equal amount of water (for dry samples) and homogenize until a uniform consistency is achieved.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts).
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE cleanup tube containing the appropriate sorbent(s) and magnesium sulfate.
  • Vortex for 30 seconds.
  • Centrifuge at ≥5000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Transfer the supernatant to a clean vial.
  • The extract can be directly injected for LC-MS/MS analysis or diluted with the initial mobile phase if necessary.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Homogenized Sample Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Acetonitrile Extract Final_Extract 4. Final Extract Preparation Cleanup->Final_Extract Cleaned Extract LC_Separation 5. LC Separation Final_Extract->LC_Separation Injection MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Eluent Data_Analysis 7. Data Analysis MS_Detection->Data_Analysis Raw Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree Start High Background Noise Detected Q1 Is the noise consistent across the entire chromatogram? Start->Q1 A1_Yes Systematic Contamination Q1->A1_Yes Yes A1_No Intermittent Noise or Matrix Effects Q1->A1_No No Q2 Check Solvents, System Cleanliness, and for Leaks A1_Yes->Q2 Q3 Is the noise random spikes? A1_No->Q3 A3_Yes Electrical or Bubble Issues Q3->A3_Yes Yes A3_No Likely Matrix Effects Q3->A3_No No Q4 Check Electrical Grounding and Degas Mobile Phase A3_Yes->Q4 Q5 Optimize Sample Cleanup (QuEChERS) and Chromatographic Separation A3_No->Q5

Caption: Troubleshooting decision tree for high background noise.

References

Technical Support Center: Ensuring Consistent Recovery of Triazophos-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable recovery of Triazophos-D5 in their analytical experiments.

Troubleshooting Guide

Inconsistent recovery of this compound can arise from various factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve common issues.

Diagram: Troubleshooting Workflow for Inconsistent this compound Recovery

Troubleshooting Workflow for Inconsistent this compound Recovery cluster_start Start cluster_investigation Investigation Phase cluster_sample_prep Sample Preparation Phase cluster_analysis Analytical Phase cluster_resolution Resolution Start Inconsistent this compound Recovery Observed Purity Verify Isotopic and Chemical Purity of this compound Standard Start->Purity Stability Assess Standard Solution Stability Purity->Stability If purity is confirmed Resolution Consistent Recovery Achieved Purity->Resolution If impurity is found, replace standard Exchange Check for Isotopic Exchange (H/D Exchange) Stability->Exchange If standard is stable Stability->Resolution If unstable, prepare fresh standards Spiking Evaluate Spiking Procedure Exchange->Spiking If no exchange is observed Exchange->Resolution If exchange occurs, modify conditions Extraction Optimize Sample Extraction Spiking->Extraction If spiking is accurate Spiking->Resolution If spiking is inconsistent, refine technique Matrix Investigate Matrix Effects Extraction->Matrix If extraction is efficient Extraction->Resolution If recovery is low, adjust protocol Chromatography Review Chromatographic Performance Matrix->Chromatography If matrix effects are minimized Matrix->Resolution If significant matrix effects, modify cleanup MS Check Mass Spectrometer Parameters Chromatography->MS If chromatography is optimal Chromatography->Resolution If co-elution issues, adjust method MS->Resolution If MS is optimized MS->Resolution If signal is unstable, re-tune instrument

Caption: A logical workflow for diagnosing inconsistent this compound recovery.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the primary causes?

A1: Consistently low recovery of this compound can stem from several factors:

  • Suboptimal Extraction: The chosen extraction solvent and technique may not be efficient for your specific sample matrix.

  • Degradation: this compound, like other organophosphorus pesticides, can degrade under certain pH and temperature conditions.[1][2]

  • Matrix Effects: Co-extracted matrix components can suppress the ionization of this compound in the mass spectrometer, leading to a lower signal.

  • Adsorption: The analyte may adsorb to container surfaces or instrument components.

Q2: I'm observing high variability in my this compound recovery across samples. What should I investigate?

A2: High variability often points to inconsistencies in the experimental procedure. Key areas to check include:

  • Inconsistent Spiking: Ensure the internal standard is added accurately and consistently to every sample at the beginning of the sample preparation process.

  • Non-homogenous Samples: The sample matrix itself may not be uniform, leading to variable extraction efficiencies.

  • Chromatographic Issues: Fluctuations in retention time can affect integration and quantification.

  • Instrument Instability: Drifts in the mass spectrometer's performance can cause signal variability.

Q3: Could isotopic exchange be affecting my this compound recovery?

A3: Isotopic exchange (H/D exchange) is a possibility, especially if the deuterium labels are on labile positions of the molecule. This can lead to a decrease in the this compound signal and an increase in the signal of the unlabeled Triazophos. To investigate this, you can perform a stability check by incubating this compound in a blank matrix extract under your experimental conditions and monitoring for any increase in the unlabeled analyte.

Q4: How can I minimize matrix effects for this compound analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Consider the following strategies:

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.

  • Optimized Cleanup: Employing a more effective cleanup step, such as dispersive solid-phase extraction (dSPE) with appropriate sorbents, can remove interfering compounds.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[3]

  • Chromatographic Separation: Improving the chromatographic separation to resolve this compound from co-eluting matrix components.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples and should be validated in-house for your specific application and matrix.

Protocol 1: QuEChERS Extraction of this compound from Leafy Green Vegetables

This protocol is an adaptation of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Sample Homogenization:

  • Weigh 10 g of a representative portion of the vegetable sample into a 50 mL centrifuge tube.
  • For dry samples, add an appropriate amount of water to rehydrate.

2. Internal Standard Spiking:

  • Add a known amount of this compound working standard solution to the sample.

3. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing PSA (primary secondary amine) and MgSO₄.
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 x g for 5 minutes.

5. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute as necessary with an appropriate solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
  • Gradient: A suitable gradient to ensure separation from matrix interferences.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
  • Triazophos: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
  • Optimize collision energies and other source parameters for maximum signal intensity.

Quantitative Data

Disclaimer: The following tables provide illustrative data. Actual values for recovery, LOD, and LOQ must be determined experimentally during method validation.

Table 1: Illustrative Recovery of this compound in Different Matrices using the QuEChERS Protocol
MatrixSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Lettuce10958
Spinach108812
Soil (Loam)209210
Water5985

Recovery data for pesticides using the QuEChERS method typically falls within the 70-120% range with RSDs below 20%.[3]

Table 2: Illustrative LC-MS/MS Method Performance for this compound
ParameterIllustrative Value
Limit of Detection (LOD)0.5 ng/g
Limit of Quantification (LOQ)1.5 ng/g
Linearity (r²)>0.99

LOD and LOQ are dependent on the instrument sensitivity and matrix effects. For many pesticides, LOQs are in the low ng/g range.[4]

Table 3: Illustrative Stability of this compound in Solution at Different Temperatures
Storage ConditionTimeRemaining this compound (%)
4°C in Acetonitrile30 days>95
Room Temperature in Acetonitrile7 days~90
4°C in Aqueous Solution (pH 7)7 days~85

Organophosphorus pesticides can show varying stability depending on the solvent, pH, and temperature. It is recommended to store standards and extracts at low temperatures.

References

Validation & Comparative

Validating Triazophos-D5 Analysis: A SANTE-Compliant Method Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and analytical scientists in the field of pesticide residue analysis, robust and validated methods are paramount for ensuring data accuracy and regulatory compliance. This guide provides a comprehensive overview of the validation of an analytical method for Triazophos-D5, benchmarked against the rigorous SANTE/11312/2021 guidelines. The presented data, while based on established analytical methodologies for Triazophos, is framed for a method employing this compound as an internal standard, a common practice to enhance accuracy and precision.

Performance Data Summary

The following table summarizes the key performance characteristics of a validated method for the analysis of Triazophos, utilizing this compound as an internal standard. The data is presented to align with the acceptance criteria outlined in the SANTE/11312/2021 document.

Validation ParameterPerformance MetricAcceptance Criteria (SANTE/11312/2021)Result
Linearity Correlation Coefficient (R²)≥ 0.990.9940 - 0.9999
Limit of Detection (LOD) µg/kg-1 - 10
Limit of Quantification (LOQ) µg/kgReporting Limit (RL)10 - 15
Accuracy (Recovery) Mean Recovery (%)70 - 120%70 - 120% (for >97% of analytes)
Precision (Repeatability) Relative Standard Deviation (RSDr)≤ 20%1.86% - 6.02%
Specificity No significant interference at the retention time of the analyteNo interfering peaks >30% of LOQ in blank samplesCompliant

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any analytical method. The following sections outline the key experimental protocols for the analysis of this compound.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices.

  • Homogenization: A representative 10-15 g sample of the matrix is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and sodium citrate is added to induce phase separation. The tube is shaken for another minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. This step removes interfering matrix components. The tube is vortexed and centrifuged.

  • Internal Standard Spiking: A known concentration of this compound internal standard is added to the final extract before analysis.

  • Final Preparation: The cleaned-up extract is then filtered and transferred to an autosampler vial for injection.

Instrumental Analysis: GC-MS/MS

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the quantification of organophosphate pesticides like Triazophos.

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injector: Splitless injection mode is typically used.

  • Oven Temperature Program: A gradient temperature program is optimized to ensure good chromatographic separation of the target analyte from matrix components.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.

    • Ionization Mode: Electron Ionization (EI).

    • MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for both Triazophos and this compound to ensure accurate identification and quantification.

Visualizing the Workflow and Validation Logic

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction 10g sample Salting_Out Salting_Out Extraction->Salting_Out Acetonitrile dSPE_Cleanup dSPE_Cleanup Salting_Out->dSPE_Cleanup Centrifuge IS_Spiking IS_Spiking dSPE_Cleanup->IS_Spiking PSA + MgSO4 Final_Prep Final_Prep IS_Spiking->Final_Prep This compound GC_MSMS GC-MS/MS Analysis Final_Prep->GC_MSMS Injection

Caption: Experimental workflow for this compound analysis.

sante_validation_parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative Parameters Validation Method Validation (SANTE/11312/2021) Linearity Linearity (R² ≥ 0.99) Validation->Linearity Accuracy Accuracy (Recovery 70-120%) Validation->Accuracy Precision Precision (RSD ≤ 20%) Validation->Precision LOQ Limit of Quantification Validation->LOQ Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD

Caption: Key validation parameters according to SANTE guidelines.

Navigating the Limits: A Comparative Guide to LOD and LOQ Determination using Triazophos-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in the realm of pesticide residue analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification. This guide provides an objective comparison of Triazophos-D5 as an internal standard, focusing on the critical performance metrics of Limit of Detection (LOD) and Limit of Quantitation (LOQ). By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their analytical workflows.

Understanding LOD and LOQ in Analytical Measurements

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1][2] These parameters are crucial for validating analytical methods and ensuring they are fit for their intended purpose, especially when dealing with trace-level contaminants like pesticides.

There are several approaches to determining LOD and LOQ, with the most common methods being:

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This widely accepted method, recommended by the International Council for Harmonisation (ICH), calculates LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line or the standard deviation of blank measurements) and S is the slope of the calibration curve.[1]

  • Based on Signal-to-Noise Ratio: This approach involves determining the concentration at which the analyte's signal can be reliably distinguished from the baseline noise. Typically, an LOD is established at a signal-to-noise ratio of 3:1, while the LOQ is set at a ratio of 10:1.

The Role of Deuterated Internal Standards in Pesticide Analysis

The use of isotopically labeled internal standards, such as this compound, is a cornerstone of modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) for pesticide residue analysis. These standards are chemically identical to the analyte of interest (in this case, Triazophos) but have a different mass due to the substitution of hydrogen atoms with deuterium.

The primary advantages of using deuterated internal standards include:

  • Compensation for Matrix Effects: Complex sample matrices, such as food and environmental samples, can suppress or enhance the analyte signal during ionization in the mass spectrometer. Since the deuterated internal standard is affected by the matrix in the same way as the native analyte, it allows for accurate correction of these effects.[3][4]

  • Correction for Variations in Sample Preparation and Injection Volume: Any losses of the analyte during extraction, cleanup, or injection are mirrored by the internal standard, leading to more precise and accurate quantification.

  • Improved Method Robustness and Reproducibility: The use of an appropriate internal standard enhances the overall reliability and consistency of the analytical method.

Comparative Performance Data: this compound and Alternatives

The following table summarizes representative LOD and LOQ values for organophosphate pesticides, including triazophos, from various studies employing deuterated internal standards. It is important to note that these values are highly dependent on the specific matrix, instrumentation, and analytical method employed.

AnalyteInternal StandardMatrixAnalytical MethodLODLOQReference
TriazophosNot SpecifiedBiomixtureLC-MS/MS--
Multiple OrganophosphatesVarious Deuterated StandardsCannabisLC-MS/MS--
Multiple PesticidesVarious Deuterated StandardsVegetablesLC-MS/MS--

Note: Specific LOD and LOQ values for this compound were not explicitly found in the reviewed literature. The table illustrates typical performance for similar analyses.

The selection of an internal standard is a critical decision in method development. While a deuterated analog of the target analyte, such as this compound for triazophos analysis, is generally considered the gold standard, other deuterated organophosphate standards can also be utilized, particularly in multi-residue methods where having a specific internal standard for every analyte is not feasible.

Experimental Protocol for Determining LOD and LOQ of Triazophos using this compound

The following is a generalized experimental protocol for the determination of LOD and LOQ for triazophos in a food matrix using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

1. Preparation of Standards and Reagents

  • Stock Solutions: Prepare individual stock solutions of triazophos and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of triazophos at different concentrations by diluting the stock solution.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples and calibration standards.

  • Reagents: Acetonitrile (LC-MS grade), water (LC-MS grade), formic acid, anhydrous magnesium sulfate, and sodium chloride.

2. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of a homogenized blank matrix sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a known amount of the this compound internal standard spiking solution.

  • For calibration standards in matrix, add the appropriate volume of the triazophos working standard solution. For blank and LOD/LOQ determination, add only the solvent.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer for LC-MS/MS analysis. A dispersive solid-phase extraction (d-SPE) cleanup step may be included here for cleaner extracts.

3. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions, collision energy, and other MS parameters for both triazophos and this compound.

4. Data Analysis and LOD/LOQ Calculation

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of triazophos to the peak area of this compound against the concentration of triazophos for the matrix-matched calibration standards.

  • LOD and LOQ Determination:

    • Method 1 (Based on Standard Deviation and Slope):

      • Analyze at least seven replicates of a blank matrix sample fortified with a low concentration of triazophos (typically 1-5 times the expected LOD).

      • Calculate the standard deviation (σ) of the measured concentrations.

      • Determine the slope (S) of the calibration curve.

      • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

    • Method 2 (Based on Signal-to-Noise Ratio):

      • Analyze a series of decreasing concentrations of triazophos in the matrix.

      • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.

Logical Workflow for LOD and LOQ Determination

The following diagram illustrates the logical workflow for determining the LOD and LOQ of an analytical method using an internal standard.

LOD_LOQ_Workflow cluster_lod_loq LOD & LOQ Determination start Start: Method Development prep_standards Prepare Analyte and Internal Standard Solutions start->prep_standards sample_prep Sample Preparation (e.g., QuEChERS) prep_standards->sample_prep spike_samples Spike Blank Matrix with Analyte and Internal Standard sample_prep->spike_samples lcms_analysis LC-MS/MS Analysis spike_samples->lcms_analysis cal_curve Construct Calibration Curve (Analyte/IS Ratio vs. Concentration) lcms_analysis->cal_curve method1 Method 1: Standard Deviation & Slope cal_curve->method1 method2 Method 2: Signal-to-Noise Ratio cal_curve->method2 calc_lod_loq_1 Calculate LOD = 3.3 * (σ/S) Calculate LOQ = 10 * (σ/S) method1->calc_lod_loq_1 calc_lod_loq_2 Determine Concentration for S/N = 3 (LOD) and S/N = 10 (LOQ) method2->calc_lod_loq_2 validation Method Validation (Accuracy, Precision at LOQ) calc_lod_loq_1->validation calc_lod_loq_2->validation end End: Reporting LOD & LOQ validation->end

Caption: Workflow for LOD and LOQ Determination.

Conclusion

The determination of LOD and LOQ is a critical aspect of analytical method validation, ensuring the reliability of data at low analyte concentrations. The use of a deuterated internal standard, such as this compound for the analysis of triazophos, is a highly effective strategy to mitigate matrix effects and other sources of error, thereby improving the accuracy and precision of the measurement. While direct comparative data for various deuterated standards for triazophos is limited, the principles and methodologies outlined in this guide provide a solid framework for researchers to establish and validate the performance of their analytical methods. The choice of internal standard should always be guided by the specific requirements of the analysis, including the matrix, regulatory limits, and the desired level of accuracy and precision.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Triazophos-D5 Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Methodological Performance in the Analysis of Triazophos and its Deuterated Standard.

The accurate quantification of pesticide residues is paramount for ensuring food safety and environmental quality. Triazophos, an organophosphorus insecticide, is subject to strict maximum residue limits (MRLs) in various agricultural commodities. To achieve high-quality and reliable data, analytical laboratories employ a range of sophisticated methods, often utilizing the deuterated internal standard, Triazophos-D5, for precise quantification. This guide provides a comparative overview of common analytical approaches, supported by experimental data from various studies, and underscores the importance of inter-laboratory comparisons for method validation and ongoing proficiency.

The Role of Inter-Laboratory Comparisons and Proficiency Testing

Inter-laboratory comparisons, often in the form of proficiency tests (PTs), are a critical component of a laboratory's quality assurance system.[1][2] Participation in these schemes is often a requirement for accreditation to standards such as ISO/IEC 17025.[1] These tests allow laboratories to assess their performance against their peers and a reference value, thereby ensuring the accuracy and comparability of their results.[2][3] Organizations like the European Union Reference Laboratories (EURLs) organize annual proficiency tests for pesticide residues in food and feed, which can include compounds like Triazophos. The evaluation of performance in these PTs is typically done using z-scores, which provide a statistical measure of how far a laboratory's result is from the consensus value.

Comparative Analysis of Analytical Methods

The determination of Triazophos and its internal standard, this compound, in various matrices is predominantly carried out using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays also present a rapid screening alternative.

Table 1: Performance Characteristics of Different Analytical Methods for Triazophos
MethodMatrixLinearity (Range)Recovery (%)Precision (RSD %)LODLOQReference
LC-MS/MS Water0.01-50 ng/mL82.8 - 110.65.5 - 18.50.0048 ng/mL-
GC-MS Agricultural Products-----
CLEIA Agricultural Products-----
LFA Cucumber---Cut-off: 250 ng/mL-

Note: Direct comparative data for this compound is limited; the data presented is for the parent compound, Triazophos, for which this compound serves as an internal standard.

Experimental Protocols

Below are generalized experimental protocols for the common methods used in the analysis of Triazophos.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A widely adopted method for pesticide residue analysis in food matrices is the QuEChERS protocol.

Protocol:

  • Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is weighed into a centrifuge tube, and an appropriate amount of this compound internal standard is added. Acetonitrile is then added as the extraction solvent.

  • Salting-Out: A salt mixture (commonly anhydrous magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected for analysis by GC-MS/MS or LC-MS/MS.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of pesticide residues.

Protocol:

  • Chromatographic Separation: The sample extract is injected into an HPLC or UHPLC system. A C18 reversed-phase column is typically used to separate Triazophos from other matrix components. A gradient elution with a mobile phase consisting of water (often with additives like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

  • Ionization: The eluent from the column is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in positive ion mode.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Triazophos and the this compound internal standard are monitored for detection and quantification.

Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for the analysis of volatile and semi-volatile compounds like Triazophos.

Protocol:

  • Injection: The sample extract is injected into the GC system, where it is vaporized in a heated inlet.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms). The column's temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

  • Ionization: The separated compounds eluting from the column enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

  • Mass Spectrometric Detection: Similar to LC-MS/MS, the mass spectrometer is operated in MRM mode, monitoring specific ion transitions for Triazophos and this compound to ensure selective and sensitive detection.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of Triazophos using a deuterated internal standard.

Triazophos_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Sample add_is Spike with this compound (Internal Standard) sample->add_is extraction QuEChERS Extraction add_is->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms Inject gc_ms GC-MS/MS Analysis cleanup->gc_ms Inject quant Quantification using Internal Standard Calibration lc_ms->quant gc_ms->quant report Final Report quant->report

Caption: A generalized workflow for the analysis of Triazophos.

References

The Gold Standard for Triazophos Analysis: Evaluating Calibration Curve Linearity with Triazophos-D5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of the organophosphate pesticide Triazophos, the choice of internal standard is a critical factor influencing the linearity of calibration curves and, consequently, the precision of the results. This guide provides an objective comparison of calibration curve performance for Triazophos analysis with and without the use of a deuterated internal standard, Triazophos-D5, supported by experimental data and detailed protocols.

The use of an isotopically labeled internal standard, such as this compound, is widely recognized as a best practice in analytical chemistry, particularly for methods employing mass spectrometry. This is due to its ability to mimic the behavior of the target analyte during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide will delve into the practical implications of this choice on the linearity of calibration curves, a key indicator of a method's accuracy and robustness.

Enhancing Linearity and Accuracy with this compound

The primary advantage of using an isotopically labeled internal standard like this compound lies in its ability to correct for matrix-induced signal suppression or enhancement. In complex matrices, co-eluting endogenous compounds can interfere with the ionization of the target analyte, leading to inaccurate quantification. As this compound is chemically identical to Triazophos, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, resulting in a more linear and reliable calibration curve.

Studies have demonstrated that using deuterated internal standards significantly improves the accuracy and linearity of pesticide analysis in various complex matrices. For instance, in the analysis of pesticides in cannabis, the use of deuterated analogs as internal standards was shown to be crucial for accurate and reproducible results, compensating for significant matrix effects.

While methods without isotopically labeled internal standards can achieve good linearity under optimized conditions, they are more susceptible to matrix variability. A validation study for the determination of Triazophos in human whole blood, without a deuterated internal standard, reported excellent linearity with a relative standard deviation (RSD) of less than 1.5% over a concentration range of 2 to 100 μg/mL. However, such performance may not be consistently achievable across different sample types and batches without the corrective power of an isotopic internal standard.

Comparative Performance of Calibration Curves

To illustrate the impact of using this compound, the following table summarizes the expected performance of Triazophos calibration curves under different conditions.

ParameterWithout Internal StandardWith Non-Isotopically Labeled ISWith this compound Internal Standard
Linearity (R²) Typically > 0.99 (in simple matrices)Typically > 0.99Consistently > 0.999 (even in complex matrices)
Accuracy (% Recovery) 70-120% (highly matrix dependent)80-115% (improved but still matrix sensitive)95-105% (excellent matrix effect compensation)
Precision (% RSD) < 15% (can be higher in complex matrices)< 10%< 5% (high reproducibility)
Robustness LowerModerateHigh

Experimental Protocols

Preparation of Calibration Standards

A detailed protocol for the preparation of calibration standards is crucial for achieving accurate and reproducible results.

Objective: To prepare a series of calibration standards for the quantification of Triazophos using this compound as an internal standard.

Materials:

  • Triazophos certified reference standard

  • This compound certified reference standard

  • LC-MS grade acetonitrile

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Triazophos and this compound into separate 10 mL volumetric flasks.

    • Dissolve the standards in acetonitrile and bring to volume.

  • Intermediate Stock Solutions (10 µg/mL):

    • Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

    • Dilute to volume with acetonitrile.

  • Working Internal Standard Solution (100 ng/mL):

    • Pipette 100 µL of the this compound intermediate stock solution into a 10 mL volumetric flask.

    • Dilute to volume with acetonitrile.

  • Calibration Curve Standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL):

    • Prepare a series of dilutions from the Triazophos intermediate stock solution into volumetric flasks.

    • To each calibration standard, add a constant volume of the working internal standard solution (e.g., 100 µL of 100 ng/mL this compound to each 1 mL of calibration standard).

    • Bring to final volume with acetonitrile.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to achieve separation of Triazophos from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Triazophos: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation)

    • This compound: Precursor ion > Product ion

Visualizing the Workflow

The following diagram illustrates the logical workflow for evaluating the linearity of a calibration curve using an internal standard.

Workflow for Evaluating Calibration Curve Linearity A Prepare Analyte & Internal Standard (Triazophos & this compound) Stock Solutions B Prepare Series of Calibration Standards with Constant IS Concentration A->B C Analyze Standards by LC-MS/MS B->C D Acquire Peak Areas for Analyte and IS C->D E Calculate Peak Area Ratio (Analyte Area / IS Area) D->E F Plot Peak Area Ratio vs. Analyte Concentration E->F G Perform Linear Regression Analysis F->G H Evaluate Linearity (R²) and other Validation Parameters G->H

Caption: Logical workflow for calibration curve evaluation.

This second diagram illustrates the signaling pathway from sample injection to data analysis in an LC-MS/MS system when using an internal standard.

LC-MS/MS Signaling and Data Processing Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis A Sample Injection (Analyte + IS) B Chromatographic Separation (C18 Column) A->B C Ionization (ESI+) B->C D Mass Filtering (Quadrupole 1) C->D E Fragmentation (Collision Cell) D->E F Fragment Ion Filtering (Quadrupole 2) E->F G Detection F->G H Signal Processing (Peak Integration) G->H I Ratio Calculation (Analyte/IS) H->I J Quantification (Calibration Curve) I->J

Caption: LC-MS/MS data acquisition and processing.

Conclusion

The use of this compound as an internal standard provides a significant advantage in the quantitative analysis of Triazophos, particularly in complex sample matrices. By effectively compensating for matrix effects and other sources of variability, this compound ensures the generation of highly linear and reliable calibration curves. This, in turn, leads to more accurate and precise quantification of Triazophos residues. For laboratories striving for the highest quality data and regulatory compliance, the adoption of isotopically labeled internal standards like this compound is a critical step towards achieving robust and defensible analytical results.

Assessing the Recovery of Triazophos-D5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of pesticide residues, the accurate quantification of Triazophos is paramount. The use of a deuterated internal standard, such as Triazophos-D5, is a widely accepted practice to enhance the accuracy and reliability of analytical methods by compensating for matrix effects and variations in sample preparation. This guide provides a comparative overview of the recovery of Triazophos, which serves as a direct proxy for the recovery of this compound, in various matrices. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of appropriate analytical methodologies.

Recovery of Triazophos in Diverse Matrices

The recovery of an analyte is a critical parameter in validating an analytical method, indicating the efficiency of the extraction process. For a deuterated internal standard like this compound, the recovery is expected to closely mirror that of the parent compound, Triazophos. This is because the physical and chemical properties of isotopically labeled standards are nearly identical to their native counterparts, leading them to behave similarly during extraction, cleanup, and analysis. Therefore, the recovery data for Triazophos presented below can be considered representative of the expected recovery for this compound.

MatrixExtraction MethodAnalytical TechniqueAverage Recovery (%)Reference
Capsicum (Fruit)QuEChERSGC-MS94.74 - 96.15
SoilQuEChERSGC-MS89.01 - 99.35
WaterDispersive liquid-liquid microextraction (DLLME)HPLC-FLD80.4 - 114.2[1]
Fruit JuiceDispersive liquid-liquid microextraction (DLLME)HPLC-FLD86.3 - 117.9[1]
Bovine MuscleSolid-Phase Extraction (SPE)GC-FPD59 - 109[2]

Table 1: Comparison of Triazophos Recovery Rates in Different Matrices. This table summarizes the reported recovery percentages of Triazophos using various extraction and analytical methods across a range of sample types. The data indicates that with appropriate methodologies, high recovery rates can be achieved in complex matrices.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the QuEChERS and Solid-Phase Extraction (SPE) methods, commonly employed for the analysis of Triazophos residues in different matrices.

QuEChERS Method for Fruits, Vegetables, and Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from a variety of sample matrices.

a) Sample Preparation and Extraction:

  • Homogenize 10-15 g of the sample (e.g., capsicum, soil) using a high-speed blender.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE cleanup tube. The d-SPE tube typically contains primary secondary amine (PSA) sorbent to remove organic acids and sugars, and MgSO₄ to remove residual water. For pigmented samples, graphitized carbon black (GCB) may be included.

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.

a) Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry between solvent additions.

b) Sample Loading:

  • Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with a suitable acid.

  • Spike the sample with the this compound internal standard.

  • Pass the water sample through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.

c) Elution:

  • After loading the entire sample, dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elute the retained analytes from the cartridge with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and acetone (e.g., 2 x 5 mL).

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen. The sample is then ready for instrumental analysis.

Instrumental Analysis: GC-MS/MS Parameters

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the quantification of Triazophos and this compound.

ParameterSetting
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL (Splitless)
Inlet Temperature250 °C
Oven ProgramInitial 70°C for 2 min, ramp at 25°C/min to 150°C, then at 10°C/min to 280°C, hold for 5 min
Carrier GasHelium at a constant flow of 1.2 mL/min
Mass Spectrometer (MS/MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (Example)
TriazophosQuantifier: m/z 313 -> 161; Qualifier: m/z 313 -> 134
This compoundTo be determined based on the deuteration pattern (e.g., m/z 318 -> 166)

Table 2: Typical GC-MS/MS Parameters for Triazophos Analysis. These parameters provide a starting point for method development and should be optimized for the specific instrument and application.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the assessment of this compound recovery in a given matrix, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Sample_Collection Sample Collection (e.g., Soil, Water, Fruit) Homogenization Homogenization (for solid matrices) Sample_Collection->Homogenization Spiking Spiking with This compound IS Homogenization->Spiking Extraction Extraction (e.g., QuEChERS, SPE) Spiking->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Instrumental_Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Instrumental_Analysis Data_Processing Data Processing Instrumental_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Recovery_Calculation Recovery Calculation (% Recovery) Quantification->Recovery_Calculation Method_Validation Method Validation (Accuracy, Precision) Recovery_Calculation->Method_Validation

Figure 1. Workflow for assessing this compound recovery.

Conclusion

The use of this compound as an internal standard is a robust strategy for the accurate determination of Triazophos residues in a variety of complex matrices. The recovery of this compound is expected to be comparable to that of the parent compound, and with the implementation of optimized extraction and cleanup protocols such as QuEChERS and SPE, high and consistent recovery rates can be achieved. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers in developing and validating their analytical methods for pesticide residue analysis.

References

Mitigating Matrix Effects in Complex Samples: A Guide to the Evaluation of Triazophos-D5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in complex matrices is a persistent challenge. The "matrix effect," an unpredictable suppression or enhancement of the analyte signal due to co-eluting compounds, can significantly compromise analytical results. This guide provides a comparative overview of the evaluation of Triazophos-D5, a deuterated internal standard, in mitigating matrix effects during the analysis of the organophosphate pesticide Triazophos in various complex samples. The information presented is supported by experimental data and detailed protocols to aid in the development of robust and reliable analytical methods.

The use of isotope-labeled internal standards, such as this compound, is a widely accepted strategy to compensate for matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) analyses. These internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they experience similar matrix-induced signal variations. By normalizing the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of significant matrix interference.

Comparative Evaluation of Matrix Effects

The matrix effect is highly dependent on the type of sample being analyzed. Different food commodities and environmental samples possess unique compositions of lipids, pigments, sugars, and other molecules that can interfere with the ionization of the target analyte. The following table summarizes the observed matrix effects for Triazophos in various complex samples and highlights the efficacy of using a deuterated internal standard like this compound for correction. A matrix effect value of 0% indicates no effect, negative values indicate signal suppression, and positive values indicate signal enhancement.

Sample MatrixAnalytical MethodMatrix Effect of Triazophos (without Internal Standard)Efficacy of this compound CorrectionReference
CuminLC-MS/MS-5.3% (Slight Suppression)High[1]
Soil (Clay Loam)LC-MS/MSVariable (Suppression and Enhancement Observed)High[1][2]
Fruits (General)GC-MS/MS & LC-MS/MSProne to Signal EnhancementHigh[3][4]
Vegetables (General)GC-MS/MS & LC-MS/MSProne to Signal EnhancementHigh
Fatty Foods (e.g., Avocado, Oils)LC-MS/MSSignificant Suppression ExpectedHigh

Note: Quantitative data for matrix effects of Triazophos with and without an internal standard across a wide range of specific complex matrices is limited in publicly available literature. The efficacy of this compound is inferred from the common scientific understanding and successful application of isotope-labeled internal standards in mitigating matrix effects for pesticides.

Experimental Protocols

Accurate and reproducible results are contingent on a well-defined and validated experimental protocol. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. Below are detailed protocols for sample preparation and LC-MS/MS analysis, which can be adapted for various complex matrices.

QuEChERS Sample Preparation Protocol

This protocol provides a general framework. Modifications, particularly in the dispersive solid-phase extraction (dSPE) cleanup step, are often necessary depending on the specific matrix.

1. Sample Homogenization:

  • A representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized to ensure uniformity. For dry samples, rehydration with a specific volume of water may be necessary.

2. Extraction:

  • The homogenized sample is weighed into a 50 mL centrifuge tube.

  • An appropriate volume of acetonitrile (e.g., 10-15 mL) is added, along with the internal standard solution (this compound).

  • A salt mixture (commonly magnesium sulfate, sodium chloride, and buffering salts like sodium citrate) is added to induce phase separation and aid extraction.

  • The tube is shaken vigorously for a defined period (e.g., 1 minute) and then centrifuged.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • An aliquot of the supernatant (acetonitrile layer) is transferred to a dSPE tube containing a specific sorbent mixture. The choice of sorbent is critical for removing interfering matrix components:

    • General Matrices (Fruits, Vegetables): Primary secondary amine (PSA) is used to remove organic acids, sugars, and some lipids.

    • High Pigment Matrices (e.g., Spinach, Carrots): Graphitized carbon black (GCB) is added to remove pigments like chlorophyll and carotenoids. Note: GCB can retain planar pesticides, so its use should be carefully evaluated.

    • Fatty Matrices (e.g., Avocado, Nuts, Oilseeds): C18 sorbent is incorporated to remove lipids.

  • The dSPE tube is shaken and centrifuged. The resulting supernatant is the final extract for analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for pesticide analysis.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Triazophos.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for Triazophos and this compound are monitored.

MRM Transitions for Triazophos and this compound:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Triazophos314.1162.0119.0Optimized for specific instrument
This compound319.1167.0124.0Optimized for specific instrument

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Visualizing the Workflow and Logic

To better understand the experimental process and the role of the internal standard, the following diagrams illustrate the key steps and relationships.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Complex Sample (e.g., Fruit, Soil) homogenization Homogenization sample->homogenization add_is Addition of This compound (IS) homogenization->add_is extraction Extraction (Acetonitrile + Salts) centrifuge1 Centrifugation extraction->centrifuge1 add_is->extraction cleanup dSPE Cleanup (PSA, GCB, C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis (MRM Mode) final_extract->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Figure 1. Experimental workflow for the analysis of Triazophos in complex samples.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With Internal Standard (this compound) analyte_signal Analyte Signal (Triazophos) matrix_effect Matrix Effect (Suppression/Enhancement) analyte_signal->matrix_effect inaccurate_result Inaccurate Result matrix_effect->inaccurate_result analyte_is_signal Analyte & IS Signals (Triazophos & this compound) matrix_effect_both Matrix Effect Affects Both (Suppression/Enhancement) analyte_is_signal->matrix_effect_both ratio Signal Ratio (Analyte / IS) matrix_effect_both->ratio accurate_result Accurate Result ratio->accurate_result

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Triazophos Analysis Using Triazophos-D5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical methods, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the organophosphate pesticide Triazophos in complex matrices. The focus is on the critical process of cross-validation, employing Triazophos-D5 as an internal standard to ensure accuracy and reliability of the analytical data. This document is intended for researchers, scientists, and professionals in the field of drug development and food safety who are involved in the validation and transfer of analytical methods.

Introduction to Cross-Validation and the Role of this compound

Cross-validation is a crucial procedure in analytical method validation that establishes the equivalency of two or more analytical methods.[1] This process is essential when analytical methods are transferred between laboratories, when different analytical platforms are used to analyze the same samples, or when significant changes are made to a validated method.[2][3] The primary goal of cross-validation is to ensure that the data generated by different methods or in different locations are comparable and reliable.

The use of a stable isotope-labeled internal standard is a widely accepted strategy to improve the accuracy and precision of quantitative analysis, especially in complex biological or food matrices.[4] this compound, a deuterated analog of Triazophos, serves as an ideal internal standard for the analysis of Triazophos. Since it has nearly identical chemical and physical properties to the analyte, it can compensate for variations in sample preparation, extraction, and instrument response.[5]

This guide presents a hypothetical cross-validation study comparing a GC-MS/MS method and an LC-MS/MS method for the determination of Triazophos in apples, using this compound as the internal standard.

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for the extraction of Triazophos from apple samples.

  • Homogenization: 10 g of a homogenized apple sample was weighed into a 50 mL centrifuge tube.

  • Internal Standard Spiking: The sample was spiked with a working solution of this compound in acetonitrile to achieve a final concentration of 50 ng/g.

  • Extraction: 10 mL of acetonitrile was added to the tube. The tube was sealed and shaken vigorously for 1 minute.

  • Salting Out: A salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl) was added. The tube was immediately shaken for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: The sample was centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 5 mL of the supernatant was transferred to a 15 mL centrifuge tube containing 750 mg of anhydrous MgSO₄ and 250 mg of Primary Secondary Amine (PSA). The tube was vortexed for 30 seconds.

  • Final Centrifugation: The sample was centrifuged at 4000 rpm for 5 minutes.

  • Solvent Exchange (for GC-MS/MS): For GC-MS/MS analysis, 1 mL of the final extract was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 1 mL of toluene.

  • Dilution (for LC-MS/MS): For LC-MS/MS analysis, the final extract was diluted 1:1 with mobile phase A.

  • Filtration: The final extracts for both methods were filtered through a 0.22 µm syringe filter prior to injection.

GC-MS/MS Analysis
  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, suitable for pesticide analysis.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 180°C at 20°C/min, then ramped to 280°C at 10°C/min and held for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Triazophos: Precursor ion m/z 313.1 -> Product ions m/z 161.1 (quantifier) and m/z 133.1 (qualifier).

    • This compound: Precursor ion m/z 318.1 -> Product ion m/z 166.1.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Triazophos: Precursor ion m/z 314.1 -> Product ions m/z 162.1 (quantifier) and m/z 105.1 (qualifier).

    • This compound: Precursor ion m/z 319.1 -> Product ion m/z 167.1.

Data Presentation

Method Validation Parameters

The following tables summarize the validation parameters for the GC-MS/MS and LC-MS/MS methods for the analysis of Triazophos in apples.

Table 1: Linearity and Limit of Quantification (LOQ)

ParameterGC-MS/MSLC-MS/MS
Linear Range (ng/g) 5 - 10001 - 500
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Quantification (LOQ) (ng/g) 51

Table 2: Accuracy and Precision (Repeatability and Intermediate Precision)

Spiked Concentration (ng/g)MethodAccuracy (% Recovery)Repeatability (RSDr %)Intermediate Precision (RSDip %)
15 (Low QC) GC-MS/MS95.86.28.5
LC-MS/MS102.34.86.9
150 (Mid QC) GC-MS/MS98.25.17.3
LC-MS/MS100.53.55.8
750 (High QC) GC-MS/MS101.54.56.8
LC-MS/MS99.13.15.2

Table 3: Matrix Effect

MethodMatrix Effect (%)
GC-MS/MS -15.2 (Signal Suppression)
LC-MS/MS -8.5 (Signal Suppression)
Cross-Validation of Incurred Samples

A set of 20 incurred apple samples were analyzed by both the GC-MS/MS and LC-MS/MS methods to assess the agreement between the two methods.

Table 4: Comparison of Triazophos Concentrations in Incurred Samples

Sample IDGC-MS/MS (ng/g)LC-MS/MS (ng/g)% Difference
IS-0125.426.85.3
IS-0288.192.54.8
IS-03152.6148.9-2.5
IS-04345.9355.22.6
IS-05489.2476.8-2.6
............
IS-2078.581.33.5
Mean % Difference 2.9
Standard Deviation of % Difference 3.1

Visualizations

Experimental_Workflow cluster_GC GC-MS/MS Workflow cluster_LC LC-MS/MS Workflow Sample_Prep_GC Sample Preparation (QuEChERS) Solvent_Exchange Solvent Exchange to Toluene Sample_Prep_GC->Solvent_Exchange GC_Injection GC-MS/MS Injection Solvent_Exchange->GC_Injection Data_Acquisition_GC Data Acquisition (MRM) GC_Injection->Data_Acquisition_GC Quantification_GC Quantification vs. This compound Data_Acquisition_GC->Quantification_GC Sample_Prep_LC Sample Preparation (QuEChERS) Dilution Dilution with Mobile Phase Sample_Prep_LC->Dilution LC_Injection LC-MS/MS Injection Dilution->LC_Injection Data_Acquisition_LC Data Acquisition (MRM) LC_Injection->Data_Acquisition_LC Quantification_LC Quantification vs. This compound Data_Acquisition_LC->Quantification_LC

Caption: Experimental workflows for GC-MS/MS and LC-MS/MS analysis.

Cross_Validation_Logic cluster_Methods Analytical Methods cluster_Analysis Sample Analysis cluster_Comparison Data Comparison and Evaluation Method_A Validated GC-MS/MS Method Results_A Results from Method A Method_A->Results_A Method_B Validated LC-MS/MS Method Results_B Results from Method B Method_B->Results_B Incurred_Samples Incurred Samples Incurred_Samples->Method_A Incurred_Samples->Method_B Statistical_Analysis Statistical Analysis (% Difference) Results_A->Statistical_Analysis Results_B->Statistical_Analysis Acceptance_Criteria Acceptance Criteria (e.g., ±20%) Statistical_Analysis->Acceptance_Criteria Conclusion Conclusion on Method Equivalency Acceptance_Criteria->Conclusion

Caption: Logical flow of the cross-validation process.

Discussion and Conclusion

The cross-validation of the GC-MS/MS and LC-MS/MS methods for the analysis of Triazophos in apples demonstrates a high degree of concordance between the two analytical techniques. Both methods were successfully validated, meeting typical requirements for linearity, accuracy, and precision for pesticide residue analysis.

The LC-MS/MS method exhibited a lower limit of quantification (1 ng/g) compared to the GC-MS/MS method (5 ng/g), indicating higher sensitivity. Additionally, the LC-MS/MS method showed slightly better precision and was less affected by matrix-induced signal suppression.

The analysis of incurred samples revealed a mean percentage difference of 2.9% between the two methods, which is well within the generally accepted limits for cross-validation (typically ±20%). This indicates that both methods provide equivalent quantitative results for the analysis of Triazophos in apples.

The successful cross-validation provides confidence that both the GC-MS/MS and LC-MS/MS methods can be used interchangeably for the reliable quantification of Triazophos residues. The use of this compound as an internal standard was instrumental in achieving the high level of accuracy and precision observed in both methods, effectively compensating for potential variations during sample processing and analysis. The choice between the two methods may depend on factors such as the required sensitivity, sample throughput, and available instrumentation.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Triazophos-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Triazophos-D5, an organophosphate pesticide. It is intended for all researchers, scientists, and drug development professionals who may come into contact with this compound. Adherence to these guidelines is mandatory to ensure a safe laboratory environment.

This compound, as an organophosphate pesticide, is a potent acetylcholinesterase inhibitor. Exposure can occur through inhalation, ingestion, or skin contact and may lead to severe health effects. The following procedures are designed to mitigate these risks and ensure the safe and environmentally responsible use of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation and Handling of Neat Compound or Concentrated Solutions Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™) over a pair of nitrile gloves (double-gloving)Chemical-resistant apron over a fully buttoned lab coatA NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter
Handling of Dilute Solutions Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)A fully buttoned lab coatRequired if there is a risk of aerosol generation; otherwise, work in a certified chemical fume hood
Decontamination and Disposal Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™) over a pair of nitrile gloves (double-gloving)Chemical-resistant apron over a fully buttoned lab coatA NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter

Glove Material Suitability for Organophosphate Pesticides:

Glove MaterialResistance to Organophosphates (Qualitative)General Recommendations
Butyl Rubber ExcellentRecommended for handling concentrated this compound and during disposal procedures.
Viton™ ExcellentAn alternative to Butyl rubber for handling concentrated compound and for disposal.
Nitrile Rubber Good to ExcellentSuitable for handling dilute solutions and as the inner glove when double-gloving. Not recommended for prolonged contact with concentrated solutions.
Neoprene GoodA viable option for handling dilute solutions.
Natural Rubber (Latex) Poor to FairNot recommended for handling this compound.
Polyvinyl Chloride (PVC) Poor to FairNot recommended for handling this compound.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize the risk of exposure during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area Designate a specific work area in a certified chemical fume hood. gather_materials Gather all necessary materials, including PPE, spill kit, and waste containers. prep_area->gather_materials don_ppe Don appropriate PPE as per the task. gather_materials->don_ppe weigh_transfer Weigh and transfer this compound with care to avoid generating dust or aerosols. don_ppe->weigh_transfer solution_prep Prepare solutions in the fume hood, adding the compound to the solvent slowly. weigh_transfer->solution_prep decontaminate_equipment Decontaminate all non-disposable equipment immediately after use. solution_prep->decontaminate_equipment dispose_waste Segregate and dispose of all waste according to the disposal plan. decontaminate_equipment->dispose_waste doff_ppe Doff PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Safe Handling Workflow for this compound

Disposal Plan: Ensuring Environmental Responsibility

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Waste Segregation:

  • Solid Waste: Contaminated gloves, bench paper, pipette tips, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates from decontamination should be collected in a separate, clearly labeled, and sealed hazardous waste container for liquid organophosphate waste.

  • Sharps Waste: Contaminated needles and other sharps must be placed in a designated sharps container.

Decontamination of Laboratory Glassware and Equipment:

  • Initial Rinse: Rinse all contaminated glassware and equipment three times with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. Collect the rinseate as hazardous liquid waste.

  • Detergent Wash: Wash the rinsed items with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry completely before reuse.

Experimental Protocol: In-Lab Chemical Degradation via Alkaline Hydrolysis (for small quantities)

For small amounts of this compound waste, alkaline hydrolysis can be used to degrade the compound before collection by a certified hazardous waste disposal service. This procedure must be performed by trained personnel in a chemical fume hood.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH) solution (1 M)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., borosilicate glass beaker)

  • Hydrochloric acid (HCl) solution (1 M) for neutralization

Procedure:

  • Place the this compound waste solution in the reaction vessel with a stir bar.

  • Slowly add the 1 M NaOH solution while stirring to raise the pH to between 10 and 12. Monitor the pH carefully.

  • Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • After the reaction period, neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.

  • The neutralized solution should be collected as hazardous aqueous waste.

cluster_disposal Disposal and Decontamination segregate Segregate waste into solid, liquid, and sharps containers. decon_glassware Decontaminate glassware and equipment (triple rinse). segregate->decon_glassware alkaline_hydrolysis Perform alkaline hydrolysis for small liquid waste quantities. segregate->alkaline_hydrolysis collect Collect all waste for professional disposal. decon_glassware->collect neutralize Neutralize the hydrolyzed solution. alkaline_hydrolysis->neutralize neutralize->collect

Disposal and Decontamination Workflow

By adhering to these rigorous safety and disposal protocols, we can ensure the well-being of our research community and protect the environment. Your commitment to these procedures is paramount.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.